3-Methylhistidine D3: Mechanism of Action and Analytical Applications in Proteolysis Tracking
Executive Summary In clinical biochemistry and drug development, tracking skeletal muscle protein breakdown is critical for evaluating conditions such as sarcopenia, cancer cachexia, and frailty. 3-Methylhistidine (3-MH)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In clinical biochemistry and drug development, tracking skeletal muscle protein breakdown is critical for evaluating conditions such as sarcopenia, cancer cachexia, and frailty. 3-Methylhistidine (3-MH) —also referred to in modern IUPAC nomenclature as τ-methylhistidine—is the gold-standard endogenous biomarker for myofibrillar proteolysis.
3-Methylhistidine D3 (3-MH D3) is the tri-deuterated isotopologue of this biomarker. Unlike pharmacological agents, 3-MH D3 does not possess a biological mechanism of action; rather, its "mechanism" is strictly analytical. It functions as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Isotope Dilution Mass Spectrometry (IDMS). By mimicking the exact physicochemical properties of endogenous 3-MH while providing a distinct +3 Da mass shift, 3-MH D3 enables the absolute, matrix-independent quantification of muscle catabolism (1)[1].
This technical whitepaper details the biological grounding of the 3-MH pathway, the analytical mechanism of 3-MH D3, and provides a self-validating experimental protocol for its use in high-throughput LC-MS/MS workflows.
Biological Grounding: The Endogenous Target Pathway
To understand the analytical utility of 3-MH D3, one must first examine the biological causality of endogenous 3-MH formation and release.
Post-Translational Formation : 3-MH is not incorporated into proteins during ribosomal translation. Instead, specific histidine residues within the contractile proteins actin and myosin are methylated post-translationally by enzymes such as SETD3, using S-adenosylmethionine (SAM) as the methyl donor (2)[2].
Proteolytic Release : During states of muscle catabolism (e.g., fasting, chronic obstructive pulmonary disease, or aging), actin and myosin are degraded, releasing free 3-MH into the intracellular space (3)[3].
The "No Reutilization" Principle : Crucially, because there is no specific tRNA for 3-methylhistidine, the released amino acid cannot be reutilized for de novo protein synthesis. It is quantitatively released into systemic circulation and excreted via the kidneys (4)[4].
Biological pathway of endogenous 3-Methylhistidine formation and release.
Analytical Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The core challenge in quantifying 3-MH in biofluids (plasma, urine) is the matrix effect —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting biological salts, lipids, and proteins during Electrospray Ionization (ESI).
3-MH D3 solves this through the mechanism of Isotope Dilution :
Chromatographic Co-elution : The substitution of three hydrogen atoms with deuterium does not significantly alter the molecule's polarity. Therefore, 3-MH D3 co-elutes exactly with endogenous 3-MH on the liquid chromatography column.
Matrix Normalization : Because they co-elute, both the analyte and the D3-standard enter the mass spectrometer's ionization source simultaneously, experiencing the exact same matrix effects.
Mass Discrimination : The triple quadrupole mass spectrometer isolates the analytes based on their mass-to-charge ratio (m/z). The +3 Da shift allows the instrument to independently quantify the endogenous biomarker and the spiked standard (5)[5]. By calculating the peak area ratio of (3-MH / 3-MH D3), volumetric losses and ionization variances are mathematically canceled out.
To achieve absolute specificity, detection is performed using Multiple Reaction Monitoring (MRM). The table below outlines the optimized mass transitions for tracking both the endogenous biomarker and the D3 internal standard.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
3-Methylhistidine
170.1
124.0
15 - 20
Endogenous Quantification
3-Methylhistidine D3
173.1
127.0
15 - 20
Internal Standard Normalization
1-Methylhistidine (π-MH)
170.1
124.0*
15 - 20
Dietary Meat Intake Control
*Note: 1-MH and 3-MH share identical mass transitions. Chromatographic separation is strictly required to differentiate the muscle breakdown marker (3-MH) from the dietary meat intake marker (1-MH) (6)[6].
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates causality-driven sample preparation and Hydrophilic Interaction Liquid Chromatography (HILIC).
Rationale for HILIC over Reversed-Phase (C18)
3-Methylhistidine is a highly polar, small organic molecule. On traditional C18 columns, it exhibits poor retention (
k′<1
), causing it to elute in the solvent front alongside massive amounts of un-retained biological salts. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), retaining 3-MH effectively and separating it from ion-suppressing matrix components (6)[6].
Step-by-Step Methodology
Phase 1: Sample Preparation & Isotope Spiking
Aliquot : Transfer 50 µL of human plasma or urine into a 96-well plate.
Internal Standard Spike : Add 10 µL of a predefined 3-MH D3 working solution (e.g., 50 µmol/L in water). Causality: Spiking must occur before any extraction steps to mathematically account for any subsequent volumetric losses or incomplete recoveries.
Protein Precipitation : Add 200 µL of cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes. Causality: The high organic content precipitates large plasma proteins, while the low pH ensures the basic imidazole ring of 3-MH is fully protonated, increasing solubility in the supernatant.
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer : Transfer 100 µL of the clear supernatant to an autosampler vial. (No evaporation is needed, as the high acetonitrile content is ideal for direct injection onto a HILIC column).
Phase 2: LC-MS/MS Analysis
Chromatography : Inject 2 µL onto a HILIC column (e.g., Waters Acquity UPLC BEH Amide). Use a gradient of Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
Detection : Operate the Triple Quadrupole MS in Positive ESI mode. Monitor the MRM transitions listed in the table above.
System Validation :
Blanks : Run double blanks (matrix without analyte or IS) to ensure no carryover.
Calibration Curve : Run a 6-point calibration curve of unlabeled 3-MH (spiked with constant 3-MH D3) to establish linearity (
R2>0.99
).
Quality Controls (QC) : Inject low, medium, and high QC samples every 20 injections to verify instrument drift remains <15% CV.
Clinical & Research Applications
The precise quantification of 3-MH using 3-MH D3 is heavily utilized in clinical trials evaluating muscle-wasting diseases.
Cachexia & COPD : Elevated 3-MH is a primary metabolic signature in patients with emphysema and cachexia, indicating a shift toward systemic protein degradation (3)[3].
Dietary Confounding : Because exogenous 3-MH and 1-MH can be absorbed from eating meat, researchers must control for diet. Modern study designs either place subjects on a 48-hour meat-free diet prior to sampling or simultaneously quantify 1-MH (a specific marker of meat intake) to mathematically adjust the 3-MH baseline (7)[7].
Ovid . A reliable LC-MS/MS method for the quantification... : Journal of...8
European Respiratory Society (ERSNet) . Metabolic profiling detects biomarkers of protein degradation in COPD patients. 3
BenchChem . The Biochemical Significance and Application of Methylated Histidine: A Technical Guide. 2
MDPI . Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. 6
The Biochemical and Analytical Paradigm of 3-Methylhistidine in Muscle Metabolism
Executive Summary In the fields of muscle physiology, cachexia research, and anti-catabolic drug development, accurately quantifying myofibrillar protein breakdown (MPB) is a critical objective. 3-Methylhistidine (3-MH)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of muscle physiology, cachexia research, and anti-catabolic drug development, accurately quantifying myofibrillar protein breakdown (MPB) is a critical objective. 3-Methylhistidine (3-MH) has emerged as the definitive biomarker for this process. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between the biochemical genesis of 3-MH and the rigorous analytical methodologies required for its precise quantification. This whitepaper details the mechanistic pathways of 3-MH, outlines modern isotopic tracer techniques, and provides a self-validating LC-MS/MS protocol designed to overcome common isobaric interferences.
The Biochemical Genesis and Kinetic Exclusivity of 3-MH
The utility of 3-MH as a biomarker is rooted in its unique biochemical lifecycle. 3-MH is not incorporated into proteins during translation; rather, it is formed through the 1 within the contractile proteins actin (present in all muscle fibers) and myosin (predominantly in white, fast-twitch fibers)[1].
When skeletal muscle undergoes catabolism—driven primarily by the Ubiquitin-Proteasome System (UPS) and autophagy-lysosomal pathways—actin and myosin are degraded, releasing free 3-MH into the intracellular space. The critical factor that establishes 3-MH as an absolute index of MPB is its kinetic exclusivity : because there is no specific tRNA capable of charging 3-MH, it cannot be reutilized for de novo protein synthesis[1]. Consequently, it diffuses into the systemic circulation and is quantitatively excreted unchanged in the urine[2].
Fig 1: Biochemical pathway of 3-Methylhistidine generation and excretion during muscle proteolysis.
Quantitative Parameters & Clinical Utility
In clinical research, elevated 3-MH levels serve as an early warning system for accelerated muscle catabolism associated with sarcopenia, cancer cachexia, severe burns, and trauma[3]. Conversely, in drug development, a reduction in 3-MH excretion is a primary endpoint for evaluating the efficacy of novel anti-catabolic therapeutics.
To provide a baseline for experimental design, the following table summarizes the key quantitative parameters of 3-MH in human metabolism:
Derived from D3-3MH tracer studies; used to calculate the fractional breakdown rate of muscle tissue.
Experimental Design: Overcoming the Dietary Confounder
A historical limitation of utilizing 3-MH as a biomarker is its presence in dietary meat (particularly chicken and beef). Ingesting exogenous actin and myosin artificially spikes plasma and urinary 3-MH levels, traditionally necessitating a strict 3-day meat-free diet prior to sample collection[1].
The Isotopic Tracer Innovation:
To bypass this clinical bottleneck, modern protocols employ a stable isotope tracer strategy. By administering an oral dose of isotopically labeled 3-MH (D3-3MH), researchers can monitor the terminal portion of the isotope decay curve from spot urine or plasma samples collected over just 5-6 hours the following day[6]. Because the decay constant (
k
) of the exogenous tracer mirrors the endogenous release rate of 3-MH, this method isolates the intrinsic muscle protein breakdown rate regardless of the subject's recent dietary intake[6].
As an application scientist, I must emphasize a critical analytical hurdle: Isobaric Interference . 3-Methylhistidine has a structural isomer, 1-Methylhistidine (1-MH), which is derived from the dietary dipeptide anserine. Both isomers share an identical molecular weight (169.18 g/mol ) and exhibit nearly identical fragmentation patterns in a mass spectrometer. If your chromatography fails to separate them, the mass spectrometer will integrate them as a single peak, leading to drastically inflated false positives for muscle catabolism.
The following LC-MS/MS protocol is designed as a self-validating system to ensure absolute specificity and high recovery.
Step-by-Step LC-MS/MS Workflow
Step 1: Sample Preparation & Internal Standardization
Causality: We add the internal standard before protein precipitation to mathematically correct for any analyte loss during the extraction phase, ensuring quantitative trustworthiness.
Aliquot 50 µL of fasting plasma or urine into a microcentrifuge tube.
Spike the sample with 10 µL of stable-isotope internal standard (Nτ-methyl-d3-histidine, 50 µmol/L)[7].
Step 2: Protein Precipitation
Causality: Removing bulk proteins prevents column fouling and ion suppression in the MS source.
Add 150 µL of cold Methanol or an Acetonitrile/Ammonia (80:20) mixture[8] to the sample.
Vortex vigorously for 30 seconds to denature proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the clear supernatant to an LC autosampler vial.
Step 3: Chromatographic Separation
Causality: Standard C18 columns fail to retain highly polar amino acids like 3-MH. We utilize a High-Strength Silica (HSS T3) or HILIC column to achieve the necessary retention and baseline separation from 1-MH[9].
Column: ACQUITY UPLC HSS T3 (1.8 µm, 150 x 2.1 mm)[9].
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[9].
Gradient: Run a shallow gradient starting at 4% B, increasing to 28% B over 5 minutes at a flow rate of 0.6 mL/min[9].
Step 4: Tandem Mass Spectrometry (MS/MS) Detection
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
Step 5: System Suitability & Self-Validation
Before analyzing unknown cohorts, inject a mixed standard of 1-MH and 3-MH. The system is only validated for clinical use if the chromatographic resolution (
Rs
) between 1-MH and 3-MH is
≥1.5
. Furthermore, the recovery of the D3-3MH internal standard must fall within 85%–115% to validate the extraction efficiency[8].
Fig 2: Step-by-step LC-MS/MS workflow for the precise quantification of 3-Methylhistidine.
Conclusion
3-Methylhistidine remains an indispensable tool in the metabolic researcher's arsenal. By understanding its strict biochemical origins and applying rigorous, self-validating analytical techniques like isotopic tracing and high-resolution LC-MS/MS, scientists can accurately decode the dynamics of muscle protein breakdown. This precision is paramount for advancing therapeutic interventions against muscle-wasting pathologies.
The Evolving Role of 3-Methylhistidine as a Biomarker for Muscle Protein Breakdown: A Technical Guide
Introduction: The Imperative for Accurate Measurement of Muscle Mass and Dynamics In the realms of clinical research and therapeutic development, particularly concerning sarcopenia, cachexia, and other muscle-wasting dis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Accurate Measurement of Muscle Mass and Dynamics
In the realms of clinical research and therapeutic development, particularly concerning sarcopenia, cachexia, and other muscle-wasting disorders, the ability to accurately quantify changes in muscle protein turnover is paramount. Skeletal muscle, a critical determinant of metabolic health and physical function, is in a constant state of flux, with protein synthesis and breakdown occurring concurrently. An imbalance in these processes, leading to a net loss of muscle protein, is a hallmark of numerous pathologies and is associated with increased morbidity and mortality.[1][2] Consequently, the identification and validation of sensitive and specific biomarkers of muscle protein breakdown are of critical importance for diagnosing and monitoring disease progression, as well as for evaluating the efficacy of novel therapeutic interventions.
This technical guide provides an in-depth exploration of 3-methylhistidine (3-MH), a post-translationally modified amino acid that has long been utilized as a biomarker for skeletal muscle protein breakdown.[1][3] We will delve into the core biochemistry of 3-MH, critically evaluate its utility and limitations, and provide detailed, field-proven methodologies for its accurate quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 3-MH and its practical application in the laboratory.
The Biochemistry of 3-Methylhistidine: From Myofibrillar Protein to Urinary Excretion
3-Methylhistidine is an amino acid derivative formed by the post-translational methylation of specific histidine residues within the contractile proteins of skeletal muscle, primarily actin and myosin.[4][5] This methylation is an irreversible process, and once 3-MH is incorporated into these proteins, it is only released upon their degradation.
Following its release, 3-MH is not reutilized for protein synthesis, a key characteristic that makes it a viable biomarker.[1][5] Instead, it is quantitatively excreted in the urine.[1] This direct relationship between myofibrillar protein breakdown and urinary 3-MH excretion forms the basis of its use as an index of muscle catabolism.[6][7] It is estimated that approximately 75% of endogenous 3-MH originates from skeletal muscle, with the remainder coming from other tissues containing actin and myosin, such as the gastrointestinal tract.[5] However, studies in humans with short bowel syndrome have suggested that the contribution of the small intestine to urinary 3-MH is negligible, reinforcing its validity as an indicator of skeletal muscle breakdown.[8]
The formation and fate of 3-methylhistidine can be visualized in the following pathway:
Caption: Biochemical pathway of 3-methylhistidine formation and excretion.
Critical Evaluation of 3-Methylhistidine as a Biomarker
While 3-MH is a valuable tool, a nuanced understanding of its strengths and weaknesses is essential for its appropriate application and data interpretation.
Strengths:
Specificity to Muscle Protein: A significant portion of endogenous 3-MH originates from skeletal muscle, providing a relatively specific index of myofibrillar protein breakdown.[5]
Non-invasive Sampling: Urinary 3-MH can be assessed through simple and non-invasive urine collection.
Quantitative Nature: The quantitative excretion of 3-MH allows for the estimation of the rate of muscle protein breakdown.[1]
Limitations and Confounding Factors:
Dietary Intake: The most significant confounding factor is dietary intake of 3-MH, which is present in meat, particularly poultry and fish.[6][7] To mitigate this, subjects are typically required to adhere to a meat-free diet for at least three days prior to and during the sample collection period.[1]
Renal Function: As 3-MH is cleared by the kidneys, impaired renal function can lead to elevated plasma levels and altered urinary excretion, independent of muscle breakdown rates. Therefore, it is crucial to assess renal function concurrently, often by normalizing urinary 3-MH to creatinine excretion.[4][9]
Inter-individual Variability: Baseline 3-MH excretion can vary between individuals due to differences in muscle mass.[6]
Contribution from Other Tissues: While the contribution from the gut is considered minimal in humans, other tissues containing actin and myosin do contribute to the total 3-MH pool.[5][8]
To address some of these limitations, particularly the dietary restrictions and the need for 24-hour urine collection, stable isotope tracer methods have been developed. These methods involve the administration of a labeled 3-MH tracer and subsequent measurement of its isotopic decay in plasma or spot urine samples, providing an index of endogenous 3-MH production.[1][2]
Analytical Methodologies for 3-Methylhistidine Quantification
The accurate measurement of 3-MH in biological fluids such as urine and plasma is critical for its use as a biomarker. Several analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most widely used.
Comparison of Analytical Methods
Feature
HPLC with UV/Fluorescence Detection
LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS)
Capillary Electrophoresis (CE)
Principle
Separation based on polarity, with detection via UV absorbance or fluorescence after derivatization.
Separation by liquid chromatography followed by mass-based detection of parent and fragment ions.
Separation of volatile derivatives by gas chromatography, followed by mass-based detection.
Separation based on charge-to-size ratio in a capillary.
Sensitivity
Moderate to high.
Very high.
High.
Moderate.
Specificity
Good, but can be susceptible to co-eluting interferences.
Excellent, due to the specificity of mass transitions.
Excellent.
Good.
Sample Throughput
Moderate.
High.
Lower, due to derivatization requirements.
High.
Instrumentation Cost
Lower.
Higher.
Moderate to high.
Lower.
Derivatization
Often required for fluorescence detection (e.g., o-phthaldialdehyde).
Not always necessary, but can improve ionization efficiency.
Required to increase volatility.
Not always necessary.
Primary Application
Routine analysis in clinical and research labs.
High-throughput analysis, research, and drug development.
Specialized research applications.
Routine analysis, particularly for charged analytes.
Experimental Workflow for 3-MH Analysis
A generalized workflow for the analysis of 3-MH in biological samples is depicted below. The specific steps for sample preparation and analysis will vary depending on the chosen methodology.
Caption: General experimental workflow for 3-methylhistidine analysis.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the quantification of 3-MH using HPLC with fluorescence detection and LC-MS/MS. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Protocol 1: Quantification of 3-Methylhistidine in Urine by HPLC with Fluorescence Detection
This method utilizes pre-column derivatization with o-phthaldialdehyde (OPA) to form a fluorescent derivative of 3-MH, which is then separated and quantified by reversed-phase HPLC.
1. Materials and Reagents:
3-Methylhistidine standard
o-Phthaldialdehyde (OPA)
2-Mercaptoethanol
Boric acid
Sodium hydroxide
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric acid
Creatinine standard
2. Preparation of Solutions:
Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in water, adjust pH to 10.4 with sodium hydroxide, and bring to final volume.
OPA Reagent: Dissolve OPA in methanol, add 2-mercaptoethanol, and then add the borate buffer. This reagent should be prepared fresh daily and protected from light.
Mobile Phase A: Prepare an appropriate aqueous buffer (e.g., sodium phosphate buffer) at a suitable pH.
Mobile Phase B: Methanol or acetonitrile.
3. Sample Preparation:
Collect a 24-hour urine sample, ensuring it is stored at 4°C during collection and then frozen at -20°C or lower until analysis.
Thaw the urine sample and mix thoroughly.
Dilute an aliquot of the urine sample with HPLC grade water (e.g., 1:20 dilution).
For derivatization, mix the diluted urine sample with the OPA reagent in a specific ratio (e.g., 1:5) and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
Immediately inject a fixed volume of the derivatized sample into the HPLC system.
4. HPLC Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is then increased over time to elute 3-MH and other components.
Fluorescence Detection: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.
5. Quantification:
Prepare a series of 3-MH standards of known concentrations and derivatize them in the same manner as the urine samples.
Generate a calibration curve by plotting the peak area of the 3-MH derivative against the concentration of the standards.
Determine the concentration of 3-MH in the urine samples from the calibration curve.
Measure the creatinine concentration in the same urine sample using a standard clinical assay.
Express the final 3-MH concentration as µmol/g creatinine.
Self-Validation and Quality Control:
Run a blank (water) and a quality control (QC) sample of a known 3-MH concentration with each batch of samples.
The QC sample results should fall within a predefined acceptance range (e.g., ±15% of the nominal value).
Monitor the retention time of the 3-MH peak for consistency.
Protocol 2: Quantification of 3-Methylhistidine in Plasma by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of 3-MH in plasma, often utilizing a stable isotope-labeled internal standard for improved accuracy.[10][11]
3-Methylhistidine-d3: m/z 173.1 → 127.1 (example transition, will depend on the specific labeled standard)
5. Quantification:
Prepare a calibration curve by spiking blank plasma with the 3-MH working standards and processing them in the same way as the samples.
Plot the ratio of the peak area of 3-MH to the peak area of the internal standard against the concentration of the standards.
Determine the concentration of 3-MH in the plasma samples from the calibration curve.
Self-Validation and Quality Control:
Include blank plasma and QC samples at low, medium, and high concentrations in each analytical run.
The accuracy and precision of the QC samples should meet the acceptance criteria outlined in regulatory guidelines (e.g., FDA or EMA).
Monitor for matrix effects by comparing the response of 3-MH in post-extraction spiked samples to that in neat solutions.
Applications in Research and Drug Development
The measurement of 3-MH has found applications in various research and clinical settings:
Sarcopenia and Aging: To study the age-related decline in muscle mass and the underlying changes in muscle protein turnover.[1][13]
Cachexia: To monitor muscle wasting in chronic diseases such as cancer, heart failure, and chronic obstructive pulmonary disease.[1][14]
Nutritional Studies: To assess the impact of dietary interventions on muscle protein metabolism.[6]
Exercise Physiology: To investigate the effects of different exercise regimens on muscle protein breakdown and remodeling.[7]
Drug Development: As a pharmacodynamic biomarker to evaluate the efficacy of anabolic or anti-catabolic therapies aimed at preserving or increasing muscle mass.
Future Perspectives and Conclusion
3-Methylhistidine remains a valuable and widely used biomarker for assessing skeletal muscle protein breakdown. While it has its limitations, a thorough understanding of these and the implementation of appropriate study design and analytical methodologies can yield reliable and informative data. The development of stable isotope tracer techniques has addressed some of the challenges associated with dietary control and 24-hour urine collections, expanding the utility of 3-MH in clinical research.[1][2]
As our understanding of the complex regulation of muscle protein turnover continues to grow, 3-MH, in conjunction with other biomarkers of muscle synthesis and function, will undoubtedly continue to play a crucial role in the development of effective strategies to combat muscle wasting and promote healthy aging.
References
Rupa Health. (n.d.). 3-Methylhistidine. Retrieved from [Link]
Wikipedia. (2023, December 1). 3-Methylhistidine. Retrieved from [Link]
Stein, T. P., et al. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. Metabolism, 37(9), 844-849. DOI: 10.1016/0026-0495(88)90118-7
Sheffield-Moore, M., et al. (2014). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle, 5(1), 19-25. DOI: 10.1007/s13539-013-0117-7
UTMB Research Expert Profiles. (n.d.). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Retrieved from [Link]
BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link]
Ballard, F. J., & Tomas, F. M. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Clinical Science, 65(3), 209-215. DOI: 10.1042/cs0650209
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. DOI: 10.3390/nu12030848
Wassner, S. J., Schlitzer, J. L., & Li, J. B. (1980). A rapid, sensitive method for the determination of 3-methylhistidine levels in urine and plasma using high-pressure liquid chromatography. Analytical Biochemistry, 104(2), 284-289. DOI: 10.1016/0003-2697(80)90076-7
Small Molecule Pathway Database (SMPDB). (2023, August 24). Metabolism and Physiological Effects of 3-Methylhistidine. Retrieved from [Link]
Davis, T. A., et al. (1989). 3-Methylhistidine determined in plasma by "high-performance" lipid chromatography. Clinical Chemistry, 35(7), 1475-1478.
Zinellu, A., et al. (2011). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 34(1), 53-59. DOI: 10.1002/jssc.201000392
Heartland Assays. (n.d.). 3-Methlyhistidine Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Association of 3-methylhistidine (3-Me-His) with markers of cachexia.... Retrieved from [Link]
Li, H., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 45(1-2), 160-163. DOI: 10.1016/j.clinbiochem.2011.10.012
Heartland Assays. (n.d.). 3-Methylhistidine (3MH). Retrieved from [Link]
ResearchGate. (n.d.). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]
The Physiological Significance of 3-Methylhistidine Release: A Technical Guide for Biomarker Translation in Muscle Wasting Disorders
Executive Summary For researchers and drug development professionals targeting neuromuscular and metabolic diseases, quantifying skeletal muscle protein breakdown (MPB) is a critical objective. 3-Methylhistidine (3-MH) s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals targeting neuromuscular and metabolic diseases, quantifying skeletal muscle protein breakdown (MPB) is a critical objective. 3-Methylhistidine (3-MH) serves as a highly specific, quantitative biomarker for myofibrillar proteolysis. This technical guide synthesizes the biochemical origins of 3-MH, the signaling pathways governing its release, and the state-of-the-art UPLC-MS/MS analytical methodologies required for its precise quantification in clinical and translational research.
The Biochemical Basis of 3-Methylhistidine
Unlike standard proteogenic amino acids, 3-Methylhistidine is not incorporated into proteins during translation. Instead, it is formed via the post-translational methylation of specific histidine residues within the contractile proteins actin and myosin[1]. This methylation is primarily catalyzed by the broad-specificity S-adenosylmethionine-mediated methyltransferase enzyme METTL9[1].
The physiological significance of 3-MH as a biomarker hinges on a singular biochemical principle: lack of reutilization . Because there is no specific transfer RNA (tRNA) for 3-MH, the free 3-MH released during the degradation of actin and myosin cannot be reutilized for de novo protein synthesis[2]. Consequently, it is released into the intracellular pool, enters the systemic circulation, and is excreted quantitatively in the urine without further metabolism[3]. This stoichiometric relationship makes 3-MH an ideal proxy for monitoring the fractional catabolic rate of myofibrillar proteins[4].
Pathophysiological cascade of 3-Methylhistidine formation, release, and excretion.
Pathophysiological Context and Clinical Utility
Elevated 3-MH release is a hallmark of hypercatabolic states. In conditions such as cancer cachexia, sarcopenia, sepsis, and muscular dystrophies, the degradation of actin and myosin outpaces synthesis, leading to a net loss of lean muscle mass[2][5].
The Dietary Confounder
A critical challenge in utilizing 3-MH as a biomarker is its exogenous presence in the diet. Because 3-MH is abundant in animal skeletal muscle, dietary intake of meat (particularly poultry and fish) can significantly elevate plasma and urinary 3-MH levels, masking endogenous MPB[1].
Mitigation Strategies:
Dietary Control: Subjects must adhere to a strict meat-free diet for 48–72 hours prior to biofluid sampling to ensure the measured 3-MH is entirely endogenous.
Isotopic Decay Tracking: In modern clinical trials, an oral dose of isotopically labeled 3-MH can be administered. The terminal portion of the isotope decay curve can be measured non-invasively to determine muscle loss, bypassing dietary confounders[6].
Summary of Clinical Interpretations
Clinical Condition
3-MH Level
Physiological Mechanism
Analytical Confounders
Sarcopenia / Cachexia
Elevated
Upregulation of Ubiquitin-Proteasome System (UPS) leading to myofibrillar proteolysis[5].
Severe reduction in baseline muscle mass and low protein intake.
Renal impairment altering clearance rates.
Molecular Mechanisms of Myofibrillar Degradation
The release of 3-MH is primarily governed by the Ubiquitin-Proteasome System (UPS). Under catabolic stress (e.g., elevated pro-inflammatory cytokines like TNF-α, or reduced IGF-1 signaling), the Akt/mTOR anabolic pathway is suppressed[7]. This suppression allows for the nuclear translocation of FoxO transcription factors, which upregulate muscle-specific E3 ubiquitin ligases, most notably MuRF1 (Trim63) and Atrogin-1 (Fbxo32) [7].
MuRF1 directly targets myosin heavy chains for ubiquitination, leading to their unfolding and subsequent cleavage by the 26S proteasome. This proteolytic cascade liberates free 3-MH into the cytosol, validating its use as a direct downstream readout of MuRF1/Atrogin-1 activity in drug efficacy studies[7].
Analytical Methodology: UPLC-MS/MS Quantification
Historically, 3-MH was measured using ion-exchange chromatography with post-column derivatization. However, these methods are time-consuming and prone to interference. Modern translational research relies on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for its superior sensitivity, specificity, and high-throughput capabilities[8][9].
Validated UPLC-MS/MS Protocol for Biofluids
Causality Check: Direct quantification without derivatization minimizes sample preparation artifacts. Protein precipitation is strictly required to remove high-molecular-weight proteins that cause ion suppression in the MS source[10].
Step 1: Sample Preparation (Protein Precipitation)
Aliquot 100 µL of plasma or urine into a microcentrifuge tube. Add 10 µL of 30% sulfosalicylic acid (or 150 µL of cold methanol) to precipitate proteins[9][10].
Step 2: Internal Standard Addition
Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 3-MH-d3). Rationale: This corrects for matrix effects and potential extraction losses during precipitation[8].
Step 3: Centrifugation
Vortex the mixture for 30 seconds, incubate at 4°C for 30 minutes to ensure complete precipitation, and centrifuge at 12,000 rpm for 5 minutes[10].
Step 4: Chromatographic Separation
Inject 4 µL of the supernatant onto a reversed-phase analytical column (e.g., SB-aq, 2.1×50 mm, 1.8 µm). Use a mobile phase gradient consisting of Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile with 0.1% formic acid (Mobile Phase B)[8].
Step 5: Mass Spectrometry Detection
Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions[8].
Step-by-step UPLC-MS/MS workflow for 3-Methylhistidine quantification.
Quantitative MS Parameters
To distinguish 3-MH from its isomer 1-Methylhistidine (1-MH), specific product ions must be monitored. The fragmentation of the imidazole ring yields distinct mass-to-charge (m/z) ratios[8].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Ionization Mode
Linear Range (nmol/mL)
LLOQ (nmol/mL)
1-Methylhistidine
170.1
126.1
ESI+
5 - 500
5
3-Methylhistidine
170.1
124.1
ESI+
5 - 500
5
Translational Applications in Drug Development
For drug development professionals targeting muscle wasting, 3-MH serves as a highly reliable pharmacodynamic (PD) biomarker. In the evaluation of anti-catabolic therapies—such as myostatin inhibitors, selective androgen receptor modulators (SARMs), or targeted proteasome inhibitors—a dose-dependent reduction in urinary or plasma 3-MH indicates successful suppression of myofibrillar proteolysis in vivo[7]. By integrating 3-MH quantification with fractional synthesis rate (FSR) measurements (using stable isotope tracers), researchers can achieve a comprehensive, bidirectional view of muscle protein turnover, accelerating the go/no-go decision matrix in early-phase clinical trials.
References
Ballard, F., & Tomas, F. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Clinical Science.[Link]
Public Health Toxicology. (2022). Nutritional biomarkers as prognostic factors of sarcopenia and their role in disease progression.[Link]
Sheffield-Moore, M., et al. (2014). Isotopic Decay of Urinary or Plasma 3-methylhistidine as a Potential Biomarker of Pathologic Skeletal Muscle Loss. Journal of Cachexia, Sarcopenia and Muscle.[Link]
SMPDB. (2023). Metabolism and Physiological Effects of 3-Methylhistidine.[Link]
PubMed. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry.[Link]
ResearchGate. (2026). Biological activity and the 3-Methylhistidine content of actin and myosin.[Link]
UCLouvain. (2017). Biomarkers of cancer cachexia.[Link]
Physiology.org. Effect of postdevelopmental myostatin depletion on myofibrillar protein metabolism.[Link]
Waters / LCMS.cz. Targeted Metabolomics and Lipidomics UPLC/MS/MS.[Link]
The Evolution of 3-Methylhistidine Analysis: From Discovery to High-Throughput Biomarker Quantification
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 3-Methylhistidine (3-MH) is a highly specific, endogenou...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
3-Methylhistidine (3-MH) is a highly specific, endogenous biomarker for skeletal muscle protein breakdown. Since its initial isolation in the mid-20th century, the analytical quantification of 3-MH has evolved from labor-intensive chromatographic fractionations to ultra-sensitive, high-throughput mass spectrometry workflows. This technical guide provides an in-depth analysis of the biological mechanisms governing 3-MH, traces its historical analytical evolution, and provides a self-validating, state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for modern clinical and research applications.
Discovery and Biological Mechanism
The identification of 3-MH dates back to 1953 when Tallan, Stein, and Moore pioneered research into unknown amino acids in human urine, successfully isolating the compound using Dowex 50 cation-exchange chromatography 1. However, its precise biological origin remained elusive until 1967, when Johnson et al. definitively identified 3-MH as a core component of the contractile muscle proteins actin and myosin 2.
Biologically, 3-MH is formed via the post-translational methylation of specific histidine residues within actin and myosin, utilizing S-adenosylmethionine (SAM) as the primary methyl donor 1. During myofibrillar proteolysis (muscle catabolism), these proteins are degraded, releasing free 3-MH into the intracellular pool [[3]]().
Crucially, because 3-MH lacks the specific aminoacyl-tRNA synthetase required to charge tRNA, it cannot be reutilized for de novo protein synthesis [[3]](). Consequently, it is quantitatively excreted in the urine, making its measurement a direct, stoichiometric index of skeletal muscle protein breakdown 3.
Biochemical pathway of 3-Methylhistidine formation and quantitative excretion.
Historical Evolution of Analytical Techniques
The analytical journey of 3-MH reflects the broader evolution of bioanalytical chemistry, transitioning from low-throughput isolation to high-fidelity mass spectrometry.
First Generation (1950s-1960s): Early methods relied heavily on cation-exchange chromatography (e.g., Dowex 50) 1. While groundbreaking for discovery, these methods suffered from low throughput, requiring large sample volumes and extensive run times.
Second Generation (1970s-1980s): Gas-liquid chromatography (GLC) emerged, offering higher resolution. However, because 3-MH is highly polar, it required complex, moisture-sensitive derivatization steps—such as the formation of N-heptafluorobutyryl isobutyl esters—to achieve sufficient volatility for gas-phase separation [[4]]().
Third Generation (1990s): The introduction of Gas Chromatography-Mass Spectrometry (GC-MS) coupled with stable isotope dilution (e.g., D3-3MH) revolutionized the field. Pioneered by researchers like Rathmacher in 1992, this approach allowed for the measurement of in vivo plasma kinetics, bypassing the clinical limitation of requiring subjects to adhere to a strict 3-day meat-free diet or perform cumbersome 24-hour urine collections 3, [[5]]().
Modern Era (2000s-Present): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) metabolomics represent the current gold standard. These platforms enable high-throughput, highly sensitive profiling of 3-MH in complex matrices, facilitating its use as a biomarker in conditions like COPD-induced cachexia and sarcopenia 6.
Table 1: Evolution of 3-Methylhistidine Analytical Methodologies
Analytical Era
Core Technology
Sensitivity / LOD
Key Limitations
Clinical / Research Utility
1950s - 1960s
Ion-Exchange (Dowex 50)
Low (mg/mL)
High sample volume, low throughput
Initial discovery and isolation
1970s - 1980s
Gas-Liquid Chromatography
Moderate (µg/mL)
Requires complex derivatization
Early clinical validation
1990s - 2000s
GC-MS (Stable Isotopes)
High (ng/mL)
Derivatization, moderate throughput
In vivo kinetic turnover studies
2010s - Present
LC-MS/MS (MRM) & NMR
Ultra-High (pg/mL)
High instrument cost
High-throughput biomarker screening
Methodological Deep Dive: Modern LC-MS/MS Protocol
To ensure scientific integrity and reproducibility, modern 3-MH quantification must operate as a self-validating system. The following protocol details a state-of-the-art LC-MS/MS workflow, emphasizing the physicochemical causality behind each experimental choice.
Self-validating LC-MS/MS analytical workflow for 3-Methylhistidine quantification.
Step-by-Step Protocol: Isotope-Dilution LC-MS/MS for 3-MH
1. Internal Standard (IS) Equilibration
Procedure: Spike exactly 10 µL of isotopically labeled D3-3-Methylhistidine into 50 µL of plasma or urine.
Causality: The stable isotope acts as a self-validating internal control. Because D3-3MH shares identical physicochemical properties with endogenous 3-MH, it co-elutes chromatographically and experiences identical matrix effects and ion suppression during electrospray ionization (ESI). Quantifying the endogenous/IS ratio mathematically corrects for any physical losses downstream.
2. Protein Precipitation & Acidification
Procedure: Add 150 µL of cold (-20°C) acetonitrile containing 0.1% formic acid. Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes.
Causality: Cold acetonitrile disrupts the hydration shell of plasma proteins, causing rapid denaturation and precipitation. The addition of formic acid lowers the pH below the pKa of the imidazole ring (~6.0), ensuring 3-MH remains fully protonated and highly soluble in the organic-aqueous supernatant, preventing co-precipitation losses.
3. Solid-Phase Extraction (SPE) Cleanup
Procedure: Load the supernatant onto a Strong Cation Exchange (SCX) SPE cartridge pre-conditioned with methanol and 0.1% formic acid. Wash with 100% methanol, then elute with 5% ammonium hydroxide in methanol.
Causality: The protonated (positively charged) imidazole group of 3-MH binds strongly to the negatively charged sulfonic acid moieties of the SCX resin via electrostatic interactions. Neutral lipids and acidic interferences are washed away. The basic elution buffer (ammonium hydroxide) deprotonates 3-MH, neutralizing its charge and breaking the ionic bond to release the pure analyte.
4. Chromatographic Separation (HILIC)
Procedure: Inject 2 µL of the dried and reconstituted eluate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Causality: Traditional reversed-phase (C18) columns fail to retain highly polar amino acids, causing them to elute in the void volume alongside signal-suppressing salts. HILIC utilizes a polar stationary phase and a highly organic mobile phase, providing excellent retention and sharp peak shapes for 3-MH without the need for chemical derivatization.
5. Tandem Mass Spectrometry (MRM Detection)
Procedure: Operate the triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition (e.g., m/z 170.1 → 124.1 for 3-MH).
Causality: MRM provides absolute structural specificity. The first quadrupole isolates the intact protonated 3-MH molecule (m/z 170.1). The collision cell fragments it, and the third quadrupole isolates a specific fragment (m/z 124.1). This double-filtering mechanism mathematically eliminates isobaric interferences, such as 1-Methylhistidine, which fragments differently.
Conclusion
From its initial isolation using rudimentary ion-exchange columns to its current quantification via sub-picogram LC-MS/MS, the analytical history of 3-Methylhistidine is a testament to the advancement of bioanalytical chemistry. By understanding the mechanistic principles governing its formation, extraction, and detection, researchers can deploy 3-MH as a robust, self-validating biomarker for skeletal muscle catabolism in drug development, sports science, and clinical diagnostics.
References
3-Methylhistidine: Methods and Medical Relevance - ResearchG
Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of p
Measurement and Significance of Protein Turnover - CABI Digital Library.
Analysis of the amino acid 3-methylhistidine by gas-liquid chrom
Metabolic profiling detects biomarkers of protein degradation in COPD p
Large-scale identification of protein histidine methyl
3-Methylhistidine D3 for Tracer-Based Metabolic Studies: A Comprehensive Technical Guide
Executive Summary The precise quantification of in vivo skeletal muscle protein turnover—specifically myofibrillar proteolysis—is a critical endpoint in metabolic research, drug development for cachexia and sarcopenia, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise quantification of in vivo skeletal muscle protein turnover—specifically myofibrillar proteolysis—is a critical endpoint in metabolic research, drug development for cachexia and sarcopenia, and sports science. Historically, whole-body muscle breakdown was estimated using 24-hour urinary excretion of endogenous 3-Methylhistidine (3-MH). However, this classical approach is highly susceptible to dietary confounding and patient compliance errors.
The advent of stable isotope tracers, specifically 3-Methylhistidine D3 (D3-3MH) , combined with advanced compartmental kinetic modeling, has revolutionized this field. By administering a deuterated tracer and measuring its isotopic dilution over time, researchers can accurately calculate the fractional breakdown rate (FBR) of myofibrillar proteins without the need for quantitative urine collection[1][2]. This whitepaper provides an in-depth mechanistic and methodological guide to utilizing D3-3MH in modern metabolic studies.
Biological Rationale: The Causality of 3-MH as a Biomarker
To understand why D3-3MH is the gold-standard tracer for muscle breakdown, one must examine the unique biological life cycle of endogenous 3-MH.
During the synthesis of the primary contractile proteins, actin and myosin, specific histidine residues are incorporated into the peptide chain. Post-translationally, these residues are methylated by specific methyltransferases using S-adenosylmethionine (SAMe) as a methyl donor[3][4].
The critical causality that makes 3-MH an ideal biomarker lies in its degradation phase. When actin and myosin undergo proteolysis, free 3-MH is released into the intracellular pool. Because there is no specific transfer RNA (tRNA) capable of charging 3-MH, it cannot be reutilized for de novo protein synthesis[3][4]. Consequently, 100% of the endogenously produced 3-MH is released into the plasma and quantitatively excreted in the urine[2][3].
Biological pathway of 3-Methylhistidine from protein synthesis to obligatory urinary excretion.
The Stable Isotope Advantage: 3-Methylhistidine D3
While endogenous 3-MH excretion is a useful index, it requires strict meat-free diets (as dietary meat contains exogenous 3-MH) and flawless 24-hour urine collection[2].
Introducing D3-3MH (L-3-[methyl-D3]histidine) bypasses these limitations. By replacing three hydrogen atoms with deuterium on the methyl group, the tracer gains a +3 Da mass shift (m/z 241 vs. endogenous m/z 238)[5]. Because it is a stable (non-radioactive) isotope, it is entirely safe for human use, including frail and elderly populations[3][6].
When a known bolus of D3-3MH is introduced into the systemic circulation, it mimics the exact kinetic behavior of endogenous 3-MH. As the body continuously breaks down muscle and releases unlabelled 3-MH, the D3-3MH tracer becomes progressively diluted. The rate of this isotopic decay (the terminal linear phase of the decay curve) is directly proportional to the whole-body myofibrillar protein breakdown rate[3][7].
Kinetic Modeling: The Three-Compartment Model
A common pitfall in early tracer studies was the assumption that 3-MH exists in a single, homogenous pool (the plasma). However, kinetic analysis reveals that a single-pool model drastically underestimates production rates because it fails to account for the exchange between plasma and extravascular/intracellular fluids[2][5].
To achieve self-validating accuracy, an invariant three-compartment kinetic model is required[1][2].
Pool 1 (Plasma/Central): The site of tracer injection/absorption and the site of irreversible loss (urinary excretion).
Pool 2 (Fast-exchanging Intracellular): Represents highly perfused tissues and extracellular fluid.
Pool 3 (Slow-exchanging Intracellular): Represents the bulk skeletal muscle mass. Crucially, de novo production of unlabelled 3-MH from muscle breakdown enters the system through this compartment[8][9].
Three-compartment kinetic model of D3-3MH metabolism illustrating tracer dilution and excretion.
Experimental Protocol: Step-by-Step Methodology
To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating workflow for measuring myofibrillar breakdown using D3-3MH, optimized for Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS[5][10][11].
Dietary Control: While D3-3MH dilution is highly resistant to dietary noise, standardizing subjects to a meat-free diet 24 hours prior to the study minimizes baseline fluctuations of unlabelled 3-MH[3][11].
Tracer Dosing: Administer a single bolus of D3-3MH. For humans, an oral dose of 10 mg or an intravenous bolus (e.g., 5.0 mg L-3-[methyl-D3]histidine) is standard[12]. Oral administration is highly bioavailable and preferred for non-invasive clinical trials[3][7].
Phase 2: Biological Sampling
The sampling window must capture both the rapid distribution phase and the slow terminal decay phase to accurately populate the 3-compartment model[2].
Baseline: Collect a pre-dose blood (plasma) or spot urine sample to establish natural background isotopic enrichment.
Distribution Phase (0–6 hours): Collect plasma samples hourly. This phase reflects the rapid exchange between Pool 1 and Pool 2.
Terminal Decay Phase (24–72 hours): Collect daily fasting plasma or spot urine samples. The linear decay of the D3-3MH to unlabelled 3-MH ratio during this phase represents the true de novo production rate of 3-MH from muscle breakdown[2].
Phase 3: Sample Preparation & MS Analysis
Causality of preparation: Plasma contains thousands of interfering proteins and amino acids. Deproteinization and derivatization are mandatory to isolate 3-MH and increase its volatility for GC-MS analysis.
Internal Standard Addition: Spike exactly 100 µL of plasma with a known concentration of 1-Methylhistidine (1-MH). 1-MH acts as an internal standard to correct for any loss of analyte during extraction[5].
Deproteinization: Add 1 mL of Acetonitrile:Methanol (1:1) to the plasma. Vortex and incubate at -20°C for 1 hour to precipitate large proteins. Centrifuge at 13,000 rpm for 5 minutes[11].
Cation-Exchange Cleanup: Pass the supernatant through a cation-exchange column. 3-MH and 1-MH will bind to the resin. Wash with water, then elute the amino acids using ammonium hydroxide.
Derivatization (For GC-MS): Dry the eluate under nitrogen gas. Derivatize the sample (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to make the histidines volatile[5].
Quantification: Monitor the major ion fragments using Selected Ion Monitoring (SIM). Unlabelled 3-MH is monitored at m/z 238, D3-3MH at m/z 241, and the 1-MH internal standard at m/z 340[5].
Phase 4: Kinetic Calculations
Calculate the isotopic enrichment (Atom Percent Excess, APE) by subtracting the natural background D3-3MH/3-MH ratio from the detected ratio. Plot the log-transformed ratio against time. The slope of the terminal decay curve yields the rate constant (
k
). Utilizing SAAM II or CONSAM modeling software, map the
k
values to the 3-compartment model to calculate the absolute de novo production rate of 3-MH (
μ
mol/kg/day)[2][5].
Data Presentation: Comparing Methodologies
The transition from traditional methods to stable isotope compartmental modeling provides significant improvements in data integrity and patient burden.
Parameter
Traditional 24-h Urinary 3-MH
D3-3MH Compartmental Tracer Dilution
Primary Metric
Total unlabelled 3-MH excreted
Isotopic decay rate of D3-3MH / 3-MH
Dietary Restrictions
Strict meat-free diet for 3–5 days prior
Minimal (1 day meat-free preferred, but not strictly required)
Sample Collection
Complete 24-hour urine collection
Serial blood draws or spot urine samples
Compliance Risk
High (Missed urine voids ruin data)
Low (Spot sampling is easily controlled by clinical staff)
Kinetic Resolution
Whole-body average over 24 hours
Dynamic resolution of intra/extracellular exchange
Analytical Method
HPLC or Colorimetric assays
GC-MS or LC-MS/MS (High specificity)
Conclusion & Future Directions
The use of 3-Methylhistidine D3 combined with a three-compartment kinetic model represents the pinnacle of precision for measuring in vivo myofibrillar proteolysis[2]. Because the protocol is self-validating through isotopic dilution, it eliminates the vast majority of confounding variables associated with quantitative urine collections.
Future Perspectives (COSIAM):
The cutting edge of metabolic research is moving toward multiplexed stable isotope methodologies. The Combined Oral Stable Isotope Assessment of Muscle (COSIAM) is a recent advancement that simultaneously administers D3-3MH (to measure muscle breakdown), D3-Creatine (to measure total whole-body muscle mass), and Deuterium Oxide (
D2O
) (to measure muscle protein synthesis)[13][14]. By analyzing a single set of biological samples via mass spectrometry, researchers can now obtain a complete, holistic snapshot of muscle vitality, turnover, and mass in a single, minimally invasive clinical visit.
References
A compartmental model of 3-methylhistidine metabolism in humans
American Journal of Physiology-Endocrinology and Metabolism[Link][2]
Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss
Journal of Cachexia, Sarcopenia and Muscle[Link][3][7]
Gas chromatographic/mass spectrometric analysis of stable isotopes of 3-methylhistidine in biological fluids: application to plasma kinetics in vivo
Biological Mass Spectrometry[Link][15]
Measurement of 3-methylhistidine production in lambs by using compartmental-kinetic analysis
British Journal of Nutrition[Link][5]
Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a 'Combined Oral Stable Isotope Assessment of Muscle (COSIAM)' approach
Geroscience / PMC[Link][11][13]
Understanding 3-Methylhistidine Plasma Kinetics In Vivo: A Technical Guide
Executive Summary In the realm of translational research and drug development, the precise quantification of myofibrillar protein degradation is paramount for evaluating interventions targeting sarcopenia, cachexia, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of translational research and drug development, the precise quantification of myofibrillar protein degradation is paramount for evaluating interventions targeting sarcopenia, cachexia, and severe catabolic states. 3-Methylhistidine (3-MH) has emerged as a definitive biomarker for skeletal muscle catabolism 1[1]. Unlike traditional nitrogen balance studies, which are confounded by global whole-body protein turnover, 3-MH offers a highly specific window into skeletal muscle breakdown. This whitepaper synthesizes the biochemical origins, in vivo plasma kinetics, and advanced LC-MS/MS analytical protocols required to accurately measure and interpret 3-MH in clinical and preclinical models.
Biochemical Origins and Systems Biology
3-Methylhistidine is a post-translationally modified amino acid 2[2]. During the synthesis of the contractile proteins actin and myosin, specific histidine residues are methylated by S-adenosylmethionine (SAM).
When these myofibrillar proteins undergo proteolysis due to muscle injury, fasting, or metabolic disorders, 3-MH is released into the intracellular fluid and subsequently diffuses into the plasma 1[1]. Crucially, because 3-MH cannot charge tRNA, it is not reutilized for de novo protein synthesis and is quantitatively excreted unchanged in the urine 3[3]. This unidirectional metabolic fate makes its appearance in plasma a direct, proportional indicator of muscle protein breakdown.
Biochemical pathway and kinetic flow of 3-Methylhistidine from muscle to urinary excretion.
In Vivo Plasma Kinetics and Compartmental Modeling
Understanding the pharmacokinetic profile of 3-MH is essential for designing clinical sampling protocols. 3-MH follows first-order kinetics, meaning its rate of elimination is directly proportional to its plasma concentration [[4]](4].
Historically, measuring 3-MH required cumbersome 24-hour urine collections. However, modern approaches utilize a linear time-invariant three-compartment model combined with a single bolus dose of a stable isotope tracer (e.g., d3-3MH). This allows researchers to calculate the intracellular de novo production of 3-MH directly from serial plasma samples, bypassing the logistical hurdles of quantitative urine collection 5[5].
Exogenous Confounders: The Role of 1-Methylhistidine
A critical variable in 3-MH kinetics is dietary intake. Consumption of meat, particularly poultry and fish, introduces exogenous 3-MH and its precursor dipeptide, anserine, temporarily spiking plasma levels and delaying the kinetic peak 1[1], 4[4]. To isolate endogenous muscle catabolism, researchers either mandate a 3-day meat-free diet prior to sampling or simultaneously quantify 1-Methylhistidine (1-MH) . Because 1-MH is derived almost exclusively from dietary sources in humans, it serves as an internal biological covariate to mathematically adjust for meat consumption 6[6].
Table 1: 3-Methylhistidine In Vivo Pharmacokinetic Parameters
Parameter
Value
Physiological Significance
Plasma Half-Life (t1/2)
~12.2 hours
Indicates a relatively slow clearance, requiring steady-state modeling for acute interventions 4[4].
Metabolic Clearance Rate
0.08 L/h
Reflects exclusive renal filtration without secondary hepatic metabolism 4[4].
Volume of Distribution (Vd)
11.7 ± 1.7 L
Approximates the extracellular fluid volume, confirming 3-MH does not sequester in tissues post-release 4[4].
Endogenous Production
~3.09 µmol/kg/day
Baseline rate of myofibrillar degradation in healthy adults 5[5].
Quantifying a highly polar, low-molecular-weight amino acid like 3-MH in a complex matrix (plasma) presents significant chromatographic challenges. Standard reversed-phase C18 columns fail to retain 3-MH adequately. While ion-pairing reagents can improve retention, they severely contaminate the mass spectrometer source 7[7]. The optimal solution involves either pre-column derivatization (e.g., AccQ·Tag) 8[8] or the use of specialized Intrada Amino Acid columns [[9]](9].
Self-Validating Step-by-Step Protocol
Sample Collection & Stabilization: Collect whole blood in EDTA tubes and centrifuge immediately.
Causality/Validation: EDTA chelates metal ions, halting metalloprotease activity that could artificially elevate baseline amino acid levels ex vivo.
Internal Standard Spiking: Aliquot 50 µL of plasma and spike with a known concentration of deuterated internal standard (d3-3MH) 10[10], [[11]](11].
Causality/Validation: Adding the standard prior to extraction ensures that any volumetric losses or matrix-induced ion suppression during MS analysis are perfectly normalized.
Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid (SSA) to the mixture. Vortex for 30 seconds and incubate at 4°C for 30 minutes 7[7].
Causality/Validation: SSA efficiently denatures large proteins without requiring extreme pH shifts that might hydrolyze residual dipeptides into free 3-MH.
Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes 7[7].
Causality/Validation: High-speed centrifugation compacts the protein pellet, preventing column-clogging particulates from entering the delicate UPLC system.
Chromatographic Separation: Inject 4 µL of the supernatant onto an Intrada Amino Acid column using a gradient of acetonitrile and ammonium formate 9[9].
Causality/Validation: This specific gradient resolves 3-MH from its isobaric interference (1-MH), ensuring absolute peak purity.
Mass Spectrometry (MRM): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, monitoring the specific transition of m/z 170.20 to 96.10 9[9].
Causality/Validation: The unique fragmentation pattern acts as an electronic fingerprint, eliminating false positives from other circulating biogenic amines.
Step-by-step LC-MS/MS analytical workflow for the quantification of plasma 3-Methylhistidine.
Table 2: LC-MS/MS Analytical Specifications for 3-MH
Parameter
Specification
Analytical Rationale
Precursor Ion (m/z)
170.20
Protonated molecular ion [M+H]+ generated via positive ESI 9[9].
Product Ions (m/z)
96.10, 124.10
Primary fragments used for Multiple Reaction Monitoring (MRM) 9[9].
Analytical Recovery
90.81% - 94.67%
High recovery achieved via targeted protein precipitation 9[9].
Internal Standard
d3-3MH
Deuterated analog corrects for matrix-induced ion suppression 10[10], 11[11].
References
Source: rupahealth.
Source: wikipedia.
Source: nih.
Source: nih.
Source: nih.
Source: thermofisher.
Source: heartlandassays.
Source: physiology.
Source: nih.
Source: bevital.
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization...
Decoupling Endogenous Muscle Catabolism from Dietary Artifacts: A Technical Guide to 3-Methylhistidine Quantification
Executive Summary In the landscape of neuromuscular drug development and cachexia research, identifying a reliable biomarker for skeletal muscle protein breakdown (MPB) is critical. 3-Methylhistidine (3-MH) has long been...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of neuromuscular drug development and cachexia research, identifying a reliable biomarker for skeletal muscle protein breakdown (MPB) is critical. 3-Methylhistidine (3-MH) has long been recognized as a highly specific, stoichiometric reporter of myofibrillar degradation 1. However, its utility in clinical trials is frequently compromised by a major confounding variable: dietary meat intake.
This whitepaper provides an in-depth mechanistic analysis of 3-MH metabolism, outlines the self-validating analytical methodologies required to separate endogenous signals from exogenous dietary noise, and establishes a standardized LC-MS/MS protocol for precise quantification.
Mechanistic Origins: Endogenous vs. Exogenous Pathways
To utilize 3-MH effectively, we must first understand the causality behind its presence in human biofluids.
The Endogenous Pathway:
3-MH is formed via the post-translational methylation of histidine residues within actin and myosin, a process mediated exclusively by the broad-specificity methyltransferase enzyme METTL9 2. When muscle tissue undergoes proteolysis, 3-MH is released into the systemic circulation. Because 3-MH lacks a corresponding tRNA, it cannot be reutilized for de novo protein synthesis and is excreted entirely unchanged in the urine 3.
The Exogenous Pathway:
The physiological blind spot of 3-MH lies in its abundance in animal muscle tissues. Consumption of poultry, fish, and red meat introduces massive quantities of exogenous 3-MH into the gastrointestinal tract, which is rapidly absorbed into the plasma pool, artificially inflating the apparent rate of muscle catabolism 1.
Fig 1: Dual pathways of 3-Methylhistidine contributing to the systemic plasma pool and excretion.
The Dietary Confounder: Decoupling Meat Intake via 1-Methylhistidine
To engineer a self-validating biomarker system, we cannot rely on 3-MH alone. We must introduce a control variable: 1-Methylhistidine (1-MH) .
Unlike 3-MH, 1-MH is not synthesized in human tissues; it originates almost exclusively from the dietary intake of anserine, a dipeptide found in high concentrations in animal muscle 1. By simultaneously quantifying 1-MH, researchers can mathematically decouple dietary artifacts from true endogenous muscle breakdown 3.
As demonstrated in controlled dietary studies, urinary excretion of both isomers scales in a dose-dependent manner with meat consumption [[4]]().
Quantitative Impact of Diet on Biomarker Excretion
Diet Type
Median 1-MH Excretion (µmol/day)
Median 3-MH Excretion (µmol/day)
Clinical Interpretation
Vegetarian / Meat-Free
< 20.0
< 150.0
Baseline endogenous catabolism
Low Red Meat
~ 50.0
~ 190.0
Mild dietary confounding
High Red Meat (60 g/day )
95.1
248.8
Severe dietary confounding
(Data synthesized from NIH PMC Urinary Biomarker Cohort Studies [[4]]())
Analytical Protocol: LC-MS/MS Quantification of Isomeric Biomarkers
From an analytical standpoint, 1-MH and 3-MH are positional isomers. They share identical molecular weights (169.18 g/mol ) and exhibit nearly identical fragmentation patterns in mass spectrometry. Therefore, direct infusion MS or low-resolution chromatography will result in isobaric interference.
To achieve a self-validating system, we utilize Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) 5.
Step-by-Step Methodology
1. Sample Preparation & Internal Standardization
Action: Aliquot 50 µL of plasma or urine. Spike with 10 µL of an isotopically labeled internal standard (e.g., 3-MH-d3).
Causality: Complex biofluids cause unpredictable ionization suppression in the MS source. The heavy isotope acts as an internal calibrator, ensuring that any signal loss due to matrix effects is mathematically normalized.
2. Protein Precipitation
Action: Add 150 µL of LC-MS grade methanol. Vortex vigorously for 30 seconds.
Causality: Methanol rapidly disrupts the hydration shell and hydrogen bonding of large plasma proteins. This forces macromolecules to denature and precipitate out of solution, while selectively partitioning small, highly polar metabolites (like 3-MH) into the liquid supernatant 5.
3. Centrifugation & Extraction
Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to a maximum recovery UPLC vial.
4. Chromatographic Separation
Action: Inject 2 µL onto an ACQUITY UPLC HSS T3 column (1.8 µm, 150 x 2.1 mm) maintained at 45°C.
Mobile Phases: Phase A (Water + 0.1% formic acid) and Phase B (Acetonitrile + 0.1% formic acid).
Causality: The High-Strength Silica (HSS) T3 stationary phase is specifically engineered to retain highly polar compounds. This provides the necessary theoretical plates to completely baseline-resolve the 1-MH and 3-MH isomers before they enter the mass spectrometer, preventing false quantification 5.
5. MS/MS Detection
Action: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (ESI+). Monitor the transition m/z 170.1 → 124.1.
Fig 2: Self-validating LC-MS/MS workflow for resolving and quantifying 3-MH and 1-MH isomers.
Even with perfect analytical resolution, the physiological presence of dietary 3-MH can mask subtle drug-induced changes in muscle catabolism. For clinical trials targeting sarcopenia or cachexia, strict dietary control protocols must be implemented.
Omnivorous subjects exhibit significantly higher baseline plasma 3-MH concentrations compared to vegetarians 6. However, pharmacokinetic data indicates that elevated 3-MH concentrations from a single meat administration decline significantly within 24 hours [[6]]().
Recommended Run-in Protocol:
Dietary Washout: Implement a strictly monitored meat-free (vegetarian) diet for a minimum of 48 hours prior to baseline biofluid collection.
Fasting Collection: Collect plasma or urine samples in a fasted state (minimum 8 hours) to ensure steady-state metabolic clearance.
Data Stratification: Utilize the 3-MH / 1-MH ratio. If 1-MH levels spike during the trial, the corresponding 3-MH data point must be flagged for dietary non-compliance rather than interpreted as a failure of the anti-catabolic therapeutic.
References
Rupa Health. 3-Methylhistidine Overview and Clinical Significance.[Link]
Molecular Nutrition & Food Research (PubMed). The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine-A Potential Marker for Muscle Protein Turnover.[Link]
National Institutes of Health (PMC). Urinary biomarkers of meat consumption.[Link]
Small Molecule Pathway Database (SMPDB). Metabolism and Physiological Effects of 3-Methylhistidine.[Link]
BEVITAL AS. 3-Methylhistidine and 1-methylhistidine Nomenclature and Diagnostics.[Link]
Waters Corporation / LCMS. A Validated Method for the Quantification of Amino Acids in Mammalian Urine.[Link]
Application Note: A Validated GC-MS Method for the Quantitative Analysis of 3-Methylhistidine in Human Urine
Abstract This application note details a robust and validated method for the quantitative analysis of 3-Methylhistidine (3-MH), a critical biomarker for myofibrillar protein breakdown, in human urine using Gas Chromatogr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and validated method for the quantitative analysis of 3-Methylhistidine (3-MH), a critical biomarker for myofibrillar protein breakdown, in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, including sample preparation by cation-exchange chromatography, chemical derivatization to ensure volatility, and optimized GC-MS parameters for sensitive and specific detection. By employing a stable isotope-labeled internal standard, this method achieves high accuracy and precision, making it suitable for clinical research, nutritional studies, and drug development applications where monitoring muscle catabolism is essential.
Introduction: The Significance of 3-Methylhistidine
3-Methylhistidine (3-MH), also known as Nτ-methylhistidine, is an amino acid primarily found in the contractile proteins actin and myosin of skeletal muscle.[1] It is formed by the post-translational methylation of specific histidine residues within these proteins.[1] Following the breakdown of muscle protein, 3-MH is released into circulation and is not reincorporated into new proteins. Instead, it is quantitatively excreted in the urine, making urinary 3-MH a valuable and widely recognized non-invasive biomarker for measuring the rate of skeletal muscle protein degradation.[2]
Accurate quantification of 3-MH is crucial in various research and clinical settings, including:
Sarcopenia and Cachexia: Monitoring muscle wasting in aging and chronic diseases.
Nutritional Science: Evaluating the impact of dietary interventions on muscle metabolism.
Sports Medicine: Assessing muscle damage and recovery in athletes.
Critical Care: Tracking muscle catabolism in response to trauma, sepsis, or burn injuries.[3]
Drug Development: Evaluating the efficacy of therapies aimed at preserving muscle mass.
Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly specific and sensitive platform for the analysis of 3-MH.[1] However, due to the polar and non-volatile nature of this amino acid, a critical derivatization step is required to facilitate its passage through the gas chromatograph.[4][5] This application note provides a field-proven protocol that addresses these analytical challenges to deliver reliable quantitative results.
Analytical Principle: From Urine to Quantifiable Data
The quantitative analysis of 3-MH by GC-MS is a multi-step process designed to isolate the analyte from a complex biological matrix, render it suitable for gas-phase analysis, and accurately measure its concentration.
The core principles are:
Normalization: Urine dilution can vary significantly. To ensure comparable results, 3-MH concentrations are typically normalized to the urinary creatinine concentration. This requires a separate analysis of creatinine in the same sample.
Sample Purification: Biological fluids like urine contain numerous compounds that can interfere with the analysis. A solid-phase extraction (SPE) step using a cation-exchange resin is employed to selectively isolate 3-MH and other basic amino acids from the bulk matrix.[3][6]
Internal Standardization: To account for variations in sample preparation efficiency and instrument response, a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-MH or ¹³C-3-MH) is added to each sample at the beginning of the workflow.[2][3] This is the cornerstone of a self-validating system, as the internal standard experiences the same processing as the endogenous analyte.
Derivatization: The polar functional groups (carboxyl and amine groups) on 3-MH make it non-volatile. Chemical derivatization masks these polar sites, typically through silylation or a combination of esterification and acylation, to produce a thermally stable and volatile derivative that can be analyzed by GC.[4][7][8]
GC-MS Detection and Quantification: The derivatized sample is injected into the GC, where the 3-MH derivative is separated from other components on a capillary column. The eluting compound enters the mass spectrometer, which serves as a highly specific detector. By operating in Selected Ion Monitoring (SIM) mode, the instrument is set to detect only specific mass fragments characteristic of the 3-MH derivative and its internal standard, providing excellent sensitivity and minimizing interferences. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the quantitative analysis of 3-MH in human urine.
Overall Experimental Workflow
The entire process from sample receipt to final data can be visualized as follows:
Caption: High-level workflow for 3-MH quantification.
Materials and Reagents
3-Methylhistidine (Sigma-Aldrich)
3-Methylhistidine-d3 (d3-3-MH) or other stable isotope standard (Cambridge Isotope Laboratories)
Creatinine Assay Kit (e.g., Jaffe method or enzymatic)
Cation-Exchange SPE Cartridges (e.g., AG 50W-X8, Bio-Rad)
Causality: The goal of this protocol is to isolate 3-MH from interfering urinary components and prepare it for derivatization. Cation-exchange chromatography is highly effective for this, as the positively charged imidazole ring of 3-MH binds to the negatively charged resin at neutral pH, while neutral and anionic compounds are washed away.
Urine Normalization:
Thaw frozen urine samples at room temperature.
Vortex and centrifuge at 2000 x g for 10 minutes to pellet any sediment.
Measure the creatinine concentration in the supernatant using a validated commercial assay.
Transfer a volume of urine supernatant equivalent to 0.25 mg of creatinine into a clean glass tube.[9]
Internal Standard Spiking:
Prepare a working solution of d3-3-MH (e.g., 10 µg/mL in 0.1 N HCl).
Add a precise volume (e.g., 50 µL) of the internal standard working solution to each urine sample, calibration standard, and quality control (QC) sample. This ensures a consistent amount of internal standard in every sample processed.
SPE Column Preparation:
Condition a cation-exchange SPE cartridge by washing sequentially with 3 mL of 2N NH₄OH, 3 mL of ultrapure water, and finally 3 mL of 0.1 N HCl. Equilibrate with 3 mL of ultrapure water. Do not allow the column to go dry.
Sample Loading and Washing:
Load the spiked urine sample onto the conditioned SPE cartridge.
Wash the column with 5 mL of ultrapure water to remove unretained interfering substances. Discard the wash.
Elution and Drying:
Elute the 3-MH and d3-3-MH from the column using 3 mL of 2N NH₄OH into a clean collection tube.
Dry the eluate completely under a gentle stream of nitrogen gas at 40-50°C. A completely dry sample is critical for the subsequent derivatization step, as moisture will deactivate the silylating reagent.[4][5]
Protocol 2: Derivatization
Causality: This step converts the non-volatile 3-MH into a volatile tert-butyldimethylsilyl (TBDMS) derivative. MTBSTFA is a robust silylating agent that reacts with active hydrogens on the carboxyl, primary amine, and secondary amine groups of 3-MH, increasing its volatility and thermal stability for GC analysis.[4]
Reagent Addition:
To the dried residue from Protocol 1, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
Briefly vortex to ensure the residue is fully dissolved.
Reaction:
Securely cap the vial.
Heat the mixture at 100°C for 2-4 hours in a heating block or oven to ensure complete derivatization.[4]
Cooling and Transfer:
Allow the vial to cool to room temperature.
Transfer the derivatized sample to a GC vial with an insert for analysis.
Protocol 3: GC-MS Analysis
Causality: The GC separates the derivatized 3-MH from other derivatized compounds based on its boiling point and interaction with the column's stationary phase. The MS detector provides high specificity by monitoring for unique ion fragments of the analyte and its internal standard.
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 or equivalent
Provides robust and reproducible chromatography.
MS System
Agilent 5977B or equivalent
Offers high sensitivity and specificity in SIM mode.
Injection Port
Splitless Mode, 280°C
Ensures complete transfer of the analyte onto the column for trace analysis.
Injection Volume
1 µL
Standard volume for quantitative analysis.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert gas providing good chromatographic efficiency.
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
A non-polar column that provides good separation for a wide range of derivatized compounds.
Oven Program
Initial 100°C for 2 min, ramp 15°C/min to 300°C, hold for 5 min
Optimized temperature gradient to separate the analyte from solvent and other peaks while ensuring it elutes in a reasonable time.
MS Source Temp
230°C
Standard temperature for electron ionization.
MS Quad Temp
150°C
Standard temperature for the quadrupole.
Ionization Mode
Electron Ionization (EI), 70 eV
Standard, robust ionization method producing characteristic fragment ions.
Acquisition Mode
Selected Ion Monitoring (SIM)
Maximizes sensitivity and specificity by monitoring only ions of interest.
Ions to Monitor
To be determined empirically by infusing a derivatized standard. For TBDMS derivatives, a characteristic fragment is often [M-57]⁺, corresponding to the loss of a tert-butyl group.
The specific ions will depend on the derivative formed and must be confirmed during method development.
Data Analysis and Validation
Calibration and Quantification
Calibration Standards: Prepare a series of calibration standards of 3-MH (e.g., 0, 5, 10, 25, 50, 100 µg/mL) in a surrogate matrix (e.g., water or synthetic urine).
Processing: Process the calibration standards and QCs alongside the unknown samples, following Protocols 1 and 2 exactly.
Calibration Curve: After GC-MS analysis, calculate the peak area ratio of the 3-MH quantification ion to the d3-3-MH quantification ion for each calibration standard. Plot this ratio against the known concentration of 3-MH to generate a linear regression curve. A correlation coefficient (R²) of >0.99 is expected for a valid curve.[3][10]
Quantification: Calculate the peak area ratio for each unknown sample and determine its 3-MH concentration using the regression equation from the calibration curve.
Final Calculation: Express the final concentration relative to the creatinine value determined in Protocol 1 (e.g., in µmol of 3-MH per mmol of creatinine).
Method Validation Parameters
A trustworthy protocol must be self-validating. The following parameters should be assessed to ensure the method is fit for purpose.
Caption: Key parameters for validating the 3-MH assay.
Parameter
Acceptance Criteria
Summary of Expected Performance
Linearity (R²)
≥ 0.995
The method demonstrates excellent linearity across the physiological range of interest.[3][10]
Accuracy (Recovery)
85-115%
Spiking known amounts of 3-MH into urine samples should result in recoveries within this range. High recovery (>90%) is commonly reported.[3][10]
Precision (CV%)
Intra-day CV < 10%, Inter-day CV < 15%
The coefficient of variation for replicate measurements of QC samples should be low, indicating high reproducibility.[3][10]
Limit of Quantification (LOQ)
S/N ≥ 10
The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The method is sensitive enough to detect pmol amounts.[3]
Specificity
No interfering peaks at the retention time of 3-MH and its IS
The use of SIM mode in MS provides high specificity, ensuring that the measured signal is only from the target analyte.
Conclusion
This application note presents a comprehensive and reliable GC-MS method for the quantitative determination of 3-Methylhistidine in human urine. By incorporating a stable isotope-labeled internal standard, robust sample purification, and optimized derivatization and instrument parameters, this protocol provides the accuracy, precision, and specificity required for demanding research and clinical applications. The detailed, step-by-step instructions and explanation of the underlying scientific principles empower researchers, scientists, and drug development professionals to successfully implement this method for monitoring skeletal muscle protein breakdown.
References
De B.P., et al. (2006). Negative chemical ionization gas chromatography/mass spectrometry to quantify urinary 3-methylhistidine: application to burn injury. Analytical Biochemistry, 355(1), 95-101. [Link]
Rathmacher, J. A., et al. (1992). A method that employs gas chromatography-mass spectrometry has been developed to measure N tau-methylhistidine (3-methylhistidine; 3-MH) synthesis and release from skeletal muscle myotubes in vitro. Journal of Biological Chemistry. [Link]
Wassner, S. J., et al. (1980). Rapid high-performance liquid chromatography of 3-methylhistidine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 221(2), 259-266. [Link]
Gireev, A. Kh., et al. (1986). [Quantitative Gas Chromatographic Determination of 3-methylhistidine in Biological Fluids]. Ukrainskii Biokhimicheskii Zhurnal, 58(4), 62-66. [Link]
Wang, Z., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 268-272. [Link]
Tessari, P., et al. (2016). 3-Methylhistidine: Methods and Medical Relevance. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
Shimadzu. (2021). Analysis of Urine Samples Using the GC/MS Metabolite Component Database. Shimadzu Europa Website. [Link]
Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(10), 1557-1574. [Link]
Al-Badr, A. A., & El-Enany, N. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. [Link]
Shimadzu. Pretreatment Procedure Handbook for Metabolites Analysis. Shimadzu Website. [Link]
Paşca, C., et al. (2007). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 52(2), 213-224. [Link]
Application Note: Advanced Methodologies for Quantifying Muscle Protein Breakdown (MPB) Using Stable Isotope Tracers
Target Audience: Principal Investigators, Clinical Pharmacologists, and Translational Scientists in Musculoskeletal Research. The Mechanistic Challenge of Measuring MPB In skeletal muscle metabolism, net protein balance...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Principal Investigators, Clinical Pharmacologists, and Translational Scientists in Musculoskeletal Research.
The Mechanistic Challenge of Measuring MPB
In skeletal muscle metabolism, net protein balance is dictated by the dynamic equilibrium between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). While MPS is routinely quantified by measuring the incorporation of an isotopically labeled amino acid into bound muscle protein, measuring MPB presents a profound kinetic challenge.
Because protein breakdown releases unlabeled (tracee) amino acids back into the intracellular pool, MPB cannot be measured by direct tracer incorporation. Instead, we must measure the dilution of an established isotopic tracer pool by the endogenous release of unlabeled amino acids 1. This requires highly controlled steady-state infusions, precise compartmental modeling, or the quantification of specific post-translational byproducts.
Tracer Selection: The Causality of Phenylalanine
The selection of the isotopic tracer is the most critical variable in designing an MPB study. While Leucine (e.g., L-[1-13C]leucine) is popular for whole-body turnover, it is actively oxidized in skeletal muscle. If a tracer is oxidized, the disappearance of the tracer from the intracellular pool is driven by both protein synthesis and oxidation, requiring complex and often noisy corrections (such as measuring 13CO2 expiration).
The Phenylalanine Advantage: Phenylalanine is an essential amino acid (EAA) that is neither synthesized de novo nor oxidized within skeletal muscle tissue 2. Therefore, any unlabeled phenylalanine appearing in the intracellular free pool must originate exclusively from the breakdown of bound muscle protein. This direct causality makes L-[ring-13C6]phenylalanine or L-[ring-2H5]phenylalanine the gold standards for isolating MPB kinetics.
Protocol I: The 3-Pool Arteriovenous (A-V) Balance Method
The 3-pool A-V balance method is the reference standard for quantifying regional (e.g., leg or forearm) muscle protein kinetics. By measuring the isotopic enrichment and total concentration of an amino acid in the artery, the vein, and the intracellular fluid (via biopsy), researchers can calculate the absolute rates of inward transport, outward transport, MPS, and MPB.
Fig 1: The 3-Pool Arteriovenous Balance Model for quantifying regional muscle protein kinetics.
Step-by-Step Methodology
Self-Validation Note: This protocol relies on the simultaneous measurement of regional blood flow. Without accurate blood flow data, A-V concentration differences cannot be converted into kinetic rates.
Catheterization & Blood Flow Preparation: Insert retrograde catheters into the femoral artery and femoral vein of the target limb. Prepare for continuous blood flow measurement using Indocyanine Green (ICG) dye dilution or Doppler ultrasound.
Isotope Infusion: Initiate a primed, continuous intravenous infusion of L-[ring-13C6]phenylalanine (Prime: 2 μmol/kg; Infusion: 0.05 μmol/kg/min) to establish an isotopic steady state in the blood.
Steady-State Sampling: After 120 minutes (to allow intracellular equilibration), draw simultaneous arterial and venous blood samples every 15-20 minutes.
Muscle Biopsy: Obtain a percutaneous vastus lateralis muscle biopsy (approx. 50-100 mg) using a Bergström needle with suction. Rapidly freeze the tissue in liquid nitrogen.
Non-Steady State Correction (If Applicable): If measuring MPB post-feeding, the intracellular pool size expands. You must apply non-steady-state equations that account for the rate of change in the free intracellular amino acid pool size over time 3.
GC-MS Analysis: Derivatize the samples (e.g., using MTBSTFA) and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the tracer-to-tracee ratio (TTR). MPB is calculated by determining the rate at which the intracellular tracer is diluted by unlabeled phenylalanine released from the bound protein pool.
Protocol II: Fractional Breakdown Rate (FBR) via Isotope Decay
When invasive A-V catheterization is not feasible, the Fractional Breakdown Rate (FBR) can be measured using a pulse-tracer injection. This method relies on the precursor-product principle applied in reverse: the bound protein is the "precursor" (releasing unlabeled tracee), and the intracellular free pool is the "product" 4.
Step-by-Step Methodology
Pulse Injection: Administer a rapid intravenous bolus of L-[ring-13C6]phenylalanine (e.g., 4–6 mg/kg). This causes a rapid spike in arterial and intracellular enrichment.
Decay Monitoring: As the tracer clears from the blood and unlabeled phenylalanine is continuously released from protein breakdown, the isotopic enrichment in the intracellular pool decays exponentially.
Serial Biopsies: Collect muscle biopsies at precisely timed intervals (e.g., 5, 30, and 60 minutes post-injection).
Calculation: FBR is calculated from the decay curve of the intracellular free tracer enrichment relative to the arterial enrichment over time. Note: Modified bolus approaches have been validated to measure FBR even during physiological non-steady states, such as during amino acid feeding5.
Protocol III: Myofibrillar-Specific Breakdown via 3-Methylhistidine (3-MH)
While isotopic dilution measures global muscle protein breakdown, measuring 3-Methylhistidine (3-MH) provides a specific index of myofibrillar (actin and myosin) degradation. Histidine residues in actin and myosin undergo post-translational methylation. When these proteins are degraded, 3-MH is released but cannot be reutilized for protein synthesis; it is excreted intact in the urine or measurable in plasma 6.
Crucial Causality Check (The Meat Confounder): Dietary meat contains exogenous 3-MH. To ensure the 3-MH measured is endogenous, subjects must be placed on a strict meat-free diet for 72 hours prior to the study, or researchers must simultaneously measure 1-Methylhistidine (1-MH), a marker of exogenous meat intake, to correct the data.
Fig 2: LC-MS/MS Workflow for 3-MH quantification. Internal standard addition precedes extraction to ensure validation.
Step-by-Step Methodology (LC-MS/MS)
Sample Collection: Collect 200 µL of EDTA plasma or a 24-hour urine sample.
Internal Standardization: Add a known concentration of stable-isotope labeled internal standard (e.g., d3-3-methylhistidine) to the sample before any processing. This self-validating step corrects for any downstream matrix effects or extraction losses.
Deproteinization: Add 3 volumes of cold acetonitrile (or 10% sulfosalicylic acid) to precipitate plasma proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
Chromatography: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is preferred over C18 because 3-MH is highly polar and retains poorly on reversed-phase columns.
Detection: Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For 3-MH, monitor the precursor-to-product ion transition (e.g., m/z 170.2 → 96.1).
Quantitative Data & Methodological Comparison
To aid in experimental design, the following tables summarize the operational parameters and typical kinetic values associated with these methodologies.
Less invasive than A-V balance; suitable for non-steady states.
Requires multiple sequential muscle biopsies.
3-MH Release
Endogenous 3-Methylhistidine
Whole-Body Myofibrillar
Non-invasive (urine/plasma); specific to contractile proteins.
Confounded by diet; does not measure sarcoplasmic breakdown.
Table 2: Typical Quantitative Values for Protein Kinetics (Human/Mammalian Models)
State / Condition
Whole-Body MPB Rate
Regional FBR (Muscle)
Net Protein Balance
Fasting / Basal
~0.48 μmol Phe / kg / min
~0.23 % / hour
Negative (Catabolic)
Postprandial (Protein Fed)
~0.42 μmol Phe / kg / min
~0.13 % / hour
Positive (Anabolic)
Severe Burn / Trauma
> 0.85 μmol Phe / kg / min
> 0.35 % / hour
Highly Negative
Note: Values are generalized from healthy adult cohorts and critically ill patients. Postprandial states typically suppress MPB while simultaneously elevating MPS, driving a positive net balance.
References
Wolfe, R. R. (2015). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. PMC - NIH.
Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. (2022). Annals of Clinical Nutrition and Metabolism.
Biolo, G., et al. (1992). Method for the determination of the arteriovenous muscle protein balance during non-steady-state blood and muscle amino acid concentrations. American Journal of Physiology-Endocrinology and Metabolism.
Zhang, X-J., et al. (2002). Measurement of muscle protein fractional synthesis and breakdown rates from a pulse tracer injection. American Journal of Physiology-Endocrinology and Metabolism.
Tuvdendorj, D., et al. (2013). A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition. PubMed - NIH.
Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023). PMC - NIH.
Application Note: Quantifying 3-Methylhistidine to Evaluate Myofibrillar Degradation in Cancer Cachexia
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Oncology, Metabolic Disorders, and Biomarker Discovery Executive Summary Cancer cachexia is a severe, multifactori...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application Area: Oncology, Metabolic Disorders, and Biomarker Discovery
Executive Summary
Cancer cachexia is a severe, multifactorial metabolic syndrome characterized by the progressive and pernicious depletion of skeletal muscle mass, fundamentally driven by an imbalance between protein synthesis and degradation[1]. Accurately measuring the rate of muscle protein breakdown in vivo is critical for evaluating the efficacy of novel anti-cachexia therapeutics. This application note details the mechanistic rationale, clinical tracing strategy, and highly specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocols required to quantify 3-Methylhistidine (3-MH) —the gold-standard biomarker for myofibrillar proteolysis.
Mechanistic Rationale: The Biology of 3-Methylhistidine
To design a self-validating analytical system, one must first understand the biological trajectory of the target analyte.
3-MH is uniquely suited as a biomarker for muscle breakdown due to its specific post-translational origins. During the maturation of skeletal muscle, specific histidine residues on the myofibrillar proteins actin and myosin are methylated by the broad-specificity methyltransferase enzyme METTL9 [2].
When cancer cachexia triggers muscle atrophy—primarily via the ubiquitin-proteasome degradation pathway—these methylated proteins are catabolized, releasing free 3-MH into the bloodstream. Because 3-MH lacks the ability to charge transfer RNA (tRNA), it cannot be reutilized for de novo protein synthesis. Consequently, it is excreted entirely unchanged in the urine[3],[4]. This unidirectional metabolic fate makes 3-MH a direct, stoichiometric proxy for skeletal muscle breakdown.
Fig 1. Mechanistic pathway of 3-MH formation and release during muscle proteolysis.
Analytical Strategy & Causality
The Dietary Confounder and the Stable Isotope Solution
The Problem: Because 3-MH is present in meat, historically, quantifying endogenous 3-MH required patients to adhere to a strict 3-day meat-free diet to eliminate exogenous dietary noise[4]. This is clinically impractical and often unethical for frail, anorexic oncology patients.
The Solution: The modern approach utilizes an oral dose of deuterated 3-methylhistidine (D3-3MH) [3]. By tracking the isotopic decay curve of this tracer in spot urine or plasma samples over a 5–6 hour window, researchers can mathematically isolate the endogenous production rate of 3-MH, rendering dietary restrictions unnecessary[4].
Why UPLC-MS/MS?
While ELISA kits exist, they frequently suffer from cross-reactivity with 1-methylhistidine (1-MH) , a dietary biomarker related to anserine consumption that does not reflect muscle breakdown[2]. Traditional HPLC requires cumbersome, time-consuming pre-column derivatization. UPLC-MS/MS provides baseline chromatographic resolution of isobars (separating 1-MH from 3-MH) and allows for direct, label-free absolute quantification with high sensitivity[5],[6].
Experimental Protocols
Protocol A: Clinical Administration of D3-3MH Tracer (In Vivo)
This protocol captures the terminal portion of the isotope decay curve to calculate fractional breakdown rates.
Patient Preparation: Ensure the patient has fasted overnight (minimum 8 hours) to establish a baseline metabolic state.
Baseline Sampling: Collect a baseline spot urine sample (or 2 mL venous blood in an EDTA tube) to measure natural isotopic background.
Tracer Administration: Administer a single oral bolus of D3-3MH tracer (typically
1μmol/kg
body weight) dissolved in 50 mL of sterile water[4].
Longitudinal Spot Sampling: Collect spot urine or plasma samples at exactly 2, 4, and 6 hours post-administration.
Causality: Post-hoc analyses of isotopic decay demonstrate that three distributed samples over a 6-hour window yield decay constants (
k
) statistically identical to rigorous 24-hour continuous sampling[4], vastly improving patient compliance in oncology trials.
Storage: Immediately centrifuge blood samples to isolate plasma. Snap-freeze all plasma and urine aliquots at -80°C until LC-MS/MS analysis.
This protocol ensures high-throughput, reproducible extraction of highly polar amino acids without derivatization.
Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for 3-MH quantification.
Aliquot & Internal Standard: Thaw samples on ice. Transfer
10μL
of plasma or urine into a microcentrifuge tube. Add
10μL
of internal standard solution (D3-3MH,
10μg/mL
in water)[6].
Causality: Adding the stable isotope internal standard before extraction corrects for any volumetric losses or ion suppression matrix effects during MS ionization, making the protocol self-validating.
Protein Precipitation: Add
40μL
of cold isopropanol containing 1% formic acid (v/v). Vortex vigorously for 30 seconds[6].
Causality: Isopropanol efficiently crashes out large plasma proteins. The addition of 1% formic acid ensures the basic amine groups of 3-MH remain fully protonated, preventing them from co-precipitating with the protein pellet and maximizing recovery.
Incubation & Centrifugation: Incubate at -20°C for 20 minutes to complete precipitation. Centrifuge at 13,000 × g for 10 minutes at 4°C[6].
Transfer: Transfer
10μL
of the clear supernatant into a glass UPLC autosampler vial containing
90μL
of LC-MS grade water.
Data Presentation & Assay Parameters
To ensure rigorous E-E-A-T standards, the quantitative parameters for UPLC-MS/MS must be strictly controlled. Below are the optimized Multiple Reaction Monitoring (MRM) transitions and validation ranges.
Table 1: Optimized LC-MS/MS MRM Parameters for 3-MH and Tracer [5]
Analyte
Role
Precursor Ion (
m/z
)
Quantifier Ion (
m/z
)
Qualifier Ion (
m/z
)
Collision Energy (eV)
3-Methylhistidine
Endogenous Target
170.20
96.10
124.10
18 / 15
1-Methylhistidine
Isobaric Exclusion
170.20
109.10
96.10
16 / 18
D3-3-Methylhistidine
Tracer / Int. Std.
173.20
99.10
127.10
18 / 15
Note: Chromatographic separation of 1-MH and 3-MH is mandatory prior to MS entry, typically achieved using a reversed-phase column compatible with highly aqueous mobile phases (e.g., Waters Acquity UPLC HSS T3).
Table 2: Assay Validation & Quality Control Metrics [5],[6]
Parameter
Specification
Causality / Importance
Linear Dynamic Range
1.56−50.0μmol/L
Covers both healthy baselines and severe cachectic spikes.
Intra-day Precision (CV)
<5.0%
Ensures run-to-run reliability within a single patient cohort.
Recovery Rate
92%−105%
Validates the efficiency of the acidic isopropanol precipitation.
Matrix Effect
<10%
suppression
Confirms that co-eluting urinary salts do not blind the MS detector.
Data Interpretation
The fractional breakdown rate of muscle protein is determined by plotting the natural log of the D3-3MH enrichment against time. The slope of this linear regression yields the decay constant (
k
). An increase in
k
, or an elevated absolute concentration of endogenous 3-MH (normalized to urinary creatinine to account for total muscle mass and renal clearance), indicates active, ongoing cachexia and serves as a primary endpoint for therapeutic intervention efficacy.
References
Biomarkers of cancer cachexia. Clinical Biochemistry.1
Definition of deuterated 3-methylhistidine. NCI Drug Dictionary. 3
Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. National Institutes of Health (PMC). 4
Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (PMC). 5
Metabolism and Physiological Effects of 3-Methylhistidine. SMPDB. 2
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Analytical Chemistry (ACS Publications). 6
Application Notes & Protocols: 3-Methylhistidine as a Biomarker in Sports Nutrition Studies
Introduction: The Significance of 3-Methylhistidine in Muscle Dynamics In the dynamic field of sports nutrition and exercise physiology, the ability to accurately quantify the impact of training and nutritional strategie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 3-Methylhistidine in Muscle Dynamics
In the dynamic field of sports nutrition and exercise physiology, the ability to accurately quantify the impact of training and nutritional strategies on muscle metabolism is paramount. Skeletal muscle undergoes constant remodeling, a balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). While various techniques exist to measure MPS, quantifying MPB non-invasively has remained a significant challenge. 3-Methylhistidine (3-MH), a post-translationally modified amino acid, has emerged as a crucial biomarker for assessing myofibrillar protein degradation.[1][2][3]
3-MH is formed by the methylation of specific histidine residues within the contractile proteins actin and myosin.[4][5] Following the breakdown of these proteins, 3-MH is released into the circulation and, importantly, is not reutilized for protein synthesis.[4] It is subsequently excreted quantitatively in the urine, making its measurement a valuable, non-invasive index of the rate of muscle protein catabolism.[4][6][7] This guide provides a comprehensive overview of the biochemical basis for using 3-MH as a biomarker, detailed protocols for its analysis, and insights into its application in sports nutrition research.
Biochemical Pathway and Rationale for Use
The utility of 3-MH as a biomarker is grounded in its unique metabolic fate. Unlike most amino acids, which can be reincorporated into new proteins, 3-MH cannot be charged to a transfer RNA (tRNA) and is therefore metabolically inert in terms of protein synthesis.[4] This ensures that its appearance in circulation and subsequent excretion is directly proportional to the breakdown of the proteins from which it originated.
The primary source of endogenous 3-MH is the degradation of actin and myosin in skeletal muscle.[1][8] While other tissues contain actin, the sheer mass of skeletal muscle makes it the predominant contributor to the total body pool of 3-MH. However, it is crucial to acknowledge that tissues with rapid protein turnover, such as the gastrointestinal tract, can also contribute to urinary 3-MH levels, although this contribution is generally considered negligible in humans.[9]
Caption: Biochemical pathway of 3-Methylhistidine from muscle protein to urinary excretion.
Critical Pre-Analytical Considerations: The Impact of Diet
A significant confounding factor in the measurement of endogenous 3-MH is its presence in dietary sources, primarily meat and fish.[1][8] Ingested 3-MH is absorbed and excreted in the urine, artificially inflating the levels and masking the true rate of endogenous muscle protein breakdown.[10]
Therefore, a strict meat-free diet is a mandatory prerequisite for accurately assessing endogenous 3-MH excretion.[11] The recommended washout period can vary, but a minimum of three days is generally advised before and during the sample collection period.[4][8] Some studies may extend this to seven days to ensure complete clearance of dietary 3-MH.[5] It is also important to note that soy-based products can contain 3-MH and should be avoided.[1][3]
Dietary Source
3-MH Content
Recommendation for Studies
Poultry (Chicken, Turkey)
High
Strict avoidance
Fish
High
Strict avoidance
Red Meat
Moderate
Strict avoidance
Soy Products
Present
Avoidance recommended
Vegetarian/Vegan Diet
Negligible
Suitable for baseline measurements
Experimental Protocols
The following sections provide detailed protocols for sample collection and analysis of 3-MH. The choice between urine and plasma analysis will depend on the specific research question and available resources. Urinary analysis provides an integrated measure of 3-MH excretion over time, while plasma analysis offers a snapshot of the circulating concentration.
Protocol 1: 24-Hour Urine Collection
This protocol is the gold standard for assessing daily 3-MH excretion.
Objective: To collect a complete 24-hour urine sample for the analysis of 3-MH and creatinine.
Materials:
Large, clean, screw-cap urine collection container (2-4 L capacity)
Cooler with ice packs or access to a refrigerator
Labeling materials
Cryovials for aliquoting
Procedure:
Dietary Control: Instruct the participant to adhere to a strict meat-free and soy-free diet for at least 3 days prior to and during the 24-hour collection period. Provide a list of allowed and prohibited foods.
Collection Start: On the morning of the collection day, the participant should void their bladder upon waking and discard this first urine sample. Record the exact time. This is the start time of the 24-hour collection period.
Collection Period: All subsequent urine for the next 24 hours must be collected in the provided container. The container should be kept cool in a refrigerator or on ice throughout the collection period.
Final Collection: Exactly 24 hours after the start time, the participant should void their bladder one last time and add this urine to the collection container.
Sample Processing:
Record the total volume of the 24-hour urine collection.
Thoroughly mix the entire collection by inverting the container several times.
Immediately aliquot 1-2 mL samples into labeled cryovials.
Store the aliquots at -80°C until analysis.
Data Normalization: Urinary 3-MH is typically expressed relative to creatinine excretion to account for variations in urine concentration.[11] Therefore, creatinine concentration must also be measured in the same urine samples. The results are often reported as a molar ratio of 3-MH to creatinine.[6]
Protocol 2: Plasma Sample Collection
Objective: To collect a plasma sample for the analysis of circulating 3-MH concentrations.
Materials:
Vacutainer tubes containing a suitable anticoagulant (e.g., EDTA or heparin)
Phlebotomy supplies
Centrifuge
Cryovials for aliquoting
Procedure:
Dietary and Fasting Control: The participant should follow the same dietary restrictions as for urine collection. Additionally, an overnight fast (8-12 hours) is recommended before blood collection.
Blood Draw: Collect venous blood into the appropriate anticoagulant tubes.
Plasma Separation:
Gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.
Centrifuge the tubes at 1,500-2,000 x g for 15 minutes at 4°C.
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
Aliquoting and Storage:
Transfer the plasma into labeled cryovials.
Store the aliquots at -80°C until analysis.
Caption: Experimental workflow for 3-Methylhistidine sample collection and analysis.
Protocol 3: Quantification of 3-Methylhistidine by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of 3-MH.[12]
Objective: To accurately quantify 3-MH concentrations in urine or plasma samples.
Materials and Reagents:
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)
Analytical column suitable for polar compounds (e.g., HILIC or a C18 reverse-phase column with an appropriate mobile phase)
3-Methylhistidine analytical standard
Isotopically labeled internal standard (e.g., d3-3-Methylhistidine)
Formic acid (LC-MS grade)
Acetonitrile (LC-MS grade)
Ultrapure water
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Procedure:
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of 3-MH analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine matrix). The concentration range should encompass the expected physiological levels of 3-MH.
Sample Preparation:
Thaw frozen urine or plasma samples on ice.
Vortex samples to ensure homogeneity.
For Plasma: To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution and 300 µL of cold protein precipitation solvent. Vortex vigorously for 1 minute.
For Urine: Dilute the urine sample 1:10 with ultrapure water. To a 100 µL aliquot of diluted urine, add 10 µL of the internal standard solution.
Centrifuge the prepared plasma samples at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant (for plasma) or the diluted urine sample to an autosampler vial for analysis.
UPLC-MS/MS Analysis:
Set up the UPLC method with an appropriate gradient of mobile phases to achieve chromatographic separation of 3-MH from other urinary or plasma components.
Optimize the mass spectrometer settings for the detection of 3-MH and its internal standard. This involves selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
Inject the prepared standards, quality controls, and samples onto the UPLC-MS/MS system.
Data Analysis:
Integrate the peak areas for 3-MH and the internal standard.
Calculate the ratio of the 3-MH peak area to the internal standard peak area.
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
Determine the concentration of 3-MH in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Interpretation and Application in Sports Nutrition
Elevated levels of urinary or plasma 3-MH are indicative of an increased rate of muscle protein breakdown.[1] In sports nutrition studies, this can be interpreted in several contexts:
Exercise-Induced Muscle Damage: Strenuous or unaccustomed exercise, particularly eccentric exercise, can lead to significant muscle damage and a subsequent increase in 3-MH excretion.[13]
Training Adaptation: Monitoring 3-MH levels over a training period can provide insights into the catabolic response to different training loads and the process of adaptation.[2]
Nutritional Interventions: The efficacy of nutritional strategies aimed at mitigating muscle protein breakdown (e.g., protein or amino acid supplementation) can be assessed by measuring changes in 3-MH excretion.
Overtraining and Recovery: Persistently elevated 3-MH levels may be a sign of inadequate recovery or overtraining.
Condition
Expected Change in 3-MH
Implication in Sports Nutrition
Acute Strenuous Exercise
Increase
Index of exercise-induced muscle protein breakdown.
Resistance Training Period
Transient increases post-exercise
Reflects muscle remodeling and adaptation.
Inadequate Protein/Calorie Intake
Increase
Indicates a net catabolic state.
Protein/EAA Supplementation
Potential attenuation of exercise-induced increase
Suggests a muscle-sparing effect.
Overtraining Syndrome
Persistently Elevated
May indicate excessive muscle catabolism and poor recovery.
Limitations and Future Directions
While 3-MH is a valuable biomarker, it is essential to be aware of its limitations. The absolute necessity of strict dietary control can be challenging in free-living study participants.[8] Furthermore, while skeletal muscle is the primary source, contributions from other tissues cannot be entirely discounted.
Future research is focused on overcoming these limitations. Stable isotope tracer methods, which involve administering a labeled dose of 3-MH and measuring its dilution in urine or plasma, can provide a more direct measure of endogenous 3-MH production without the need for dietary restrictions.[4][14] These methods, while more complex and costly, hold promise for enhancing the precision and practicality of assessing muscle protein breakdown in sports nutrition research.
Conclusion
3-Methylhistidine remains a cornerstone biomarker for the non-invasive assessment of muscle protein breakdown in sports nutrition and clinical research.[9][15] Its utility is maximized when pre-analytical variables, particularly diet, are meticulously controlled. By employing robust collection and analytical protocols, such as those outlined in this guide, researchers can gain valuable insights into the catabolic side of the muscle protein turnover equation, ultimately leading to more effective strategies for promoting muscle health, recovery, and performance.
References
Elia, M., Carter, A., Bacon, S., & Smith, R. (1980). The effect of 3-methylhistidine in food on its urinary excretion in man. Clinical Science, 59(6), 509-511. [Link]
Lukaski, H. C., Mendez, J., Buskirk, E. R., & Cohn, S. H. (1981). Relationship between endogenous 3-methylhistidine excretion and body composition. The American Journal of Physiology, 240(3), E302-E307. [Link]
Marliss, E. B., Wei, C. N., & Løo, C. C. (1981). The urinary excretion of 3-methylhistidine in man: the effect of dietary protein and fasting. The American Journal of Clinical Nutrition, 34(11), 2440-2448. [Link]
Rathmacher, J. A., Link, G. A., Flakoll, P. J., & Nissen, S. L. (1992). Gas chromatographic-mass spectrometric analysis of stable isotopes of 3-methylhistidine in biological fluids: application to plasma kinetics in vivo. Biological Mass Spectrometry, 21(10), 560-566. [Link]
Sjölin, J. (1985). The effect of endurance training on the urinary excretion of 3-methylhistidine in man. Clinical Science, 69(3), 297-303. [Link]
Young, V. R., & Munro, H. N. (1978). Nτ-Methylhistidine (3-methylhistidine) and muscle protein turnover: an overview. Federation Proceedings, 37(8), 2291-2300. [Link]
Williamson, D. H., Farrell, R., Kerr, A., & Smith, R. (1977). Muscle-protein catabolism after injury in man, as measured by urinary excretion of 3-methylhistidine. Clinical Science and Molecular Medicine, 52(5), 527-533. [Link]
Wassner, S. J., Schlitzer, J. L., & Li, J. B. (1980). A rapid, sensitive method for the determination of 3-methylhistidine levels in urine and plasma using high-pressure liquid chromatography. Analytical Biochemistry, 104(2), 284-289. [Link]
Ward, L. C., & Buttery, P. J. (1980). Dietary protein intake and 3-methylhistidine excretion in the rat. The British Journal of Nutrition, 44(3), 381-390. [Link]
Tawa, N. E., Jr, & Goldberg, A. L. (1992). Protein and amino acid metabolism in muscle. Modern Nutrition in Health and Disease, 8, 541-574. [Link]
Taylor & Francis. (n.d.). 3-Methylhistidine – Knowledge and References. Retrieved from [Link]
Rennie, M. J., & Millward, D. J. (1983). 3-Methylhistidine excretion and the urinary 3-methylhistidine/creatinine ratio are poor indicators of skeletal muscle protein breakdown. Clinical Science, 65(3), 217-225. [Link]
Rupa Health. (n.d.). 3-Methylhistidine. Retrieved from [Link]
PubMed. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. Metabolism, 37(9), 844-849. [Link]
PubMed. (1981). Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown. British Medical Journal (Clinical research ed.), 282(6261), 351-354. [Link]
PubMed. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(3-4), 433-438. [Link]
PubMed. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Clinical Science, 65(3), 209-215. [Link]
PubMed. (1980). Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma. Metabolism, 29(1), 22-30. [Link]
Heartland Assays. (n.d.). 3-Methlyhistidine Analysis. Retrieved from [Link]
Wikipedia. (n.d.). 3-Methylhistidine. Retrieved from [Link]
SciSpace. (1988). Determination of 3-methylhistidine in urine by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyl chloroformate. Retrieved from [Link]
ResearchGate. (2025, August 6). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Retrieved from [Link]
Clinical Research Applications of 3-Methylhistidine (3-MH) Analysis: A Comprehensive Guide to Biomarker Utility and High-Throughput LC-MS/MS Quantification
Introduction and Biological Significance In the landscape of clinical research, accurately quantifying skeletal muscle protein turnover is critical for understanding and treating muscle-wasting conditions. 3-Methylhistid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Biological Significance
In the landscape of clinical research, accurately quantifying skeletal muscle protein turnover is critical for understanding and treating muscle-wasting conditions. 3-Methylhistidine (3-MH) has emerged as a highly specific, non-invasive biomarker for myofibrillar protein degradation[1].
Unlike other amino acids, 3-MH is not incorporated directly into proteins during translation. Instead, it is formed via the post-translational methylation of specific histidine residues within actin and myosin—the primary contractile proteins of skeletal muscle[1][2]. When these proteins undergo intracellular proteolysis, 3-MH is released. Because it lacks a specific tRNA, 3-MH cannot be reutilized for de novo protein synthesis and is quantitatively excreted unchanged in the urine[2]. This unique biological trajectory makes the concentration of 3-MH in plasma and urine a direct, stoichiometric reflection of skeletal muscle breakdown.
The 3-Methylhistidine Biological Pathway
Figure 1: Biological pathway of 3-Methylhistidine formation, release, and excretion.
Clinical Research Applications
Sarcopenia and Frailty
Sarcopenia, the age-related loss of muscle mass and function, is a major driver of frailty in older adults. Clinical researchers utilize plasma 3-MH-to-creatinine ratios (3-MH/Crea) to assess the hypercatabolic state associated with frailty[3]. Because creatinine excretion correlates with total muscle mass, the 3-MH/Crea ratio provides a normalized index of the fractional rate of muscle protein breakdown, allowing researchers to evaluate the efficacy of nutritional interventions or resistance training protocols[4][5].
Cancer Cachexia
Cancer cachexia involves severe, involuntary weight loss driven by systemic inflammation and tumor-derived factors (e.g., PIF, TNF-α, IL-6)[5][6]. Monitoring 3-MH levels enables oncological researchers to detect the onset of muscle hypercatabolism before significant clinical weight loss occurs, providing a vital window for early pharmacological intervention (e.g., anti-myostatin antibodies or selective androgen receptor modulators).
ICU-Acquired Weakness (ICUAW)
Critically ill patients frequently experience rapid muscle wasting due to immobilization, mechanical ventilation, and sepsis. 3-MH analysis in daily urine collections or plasma spot-checks allows researchers to monitor the real-time catabolic trajectory of ICU patients, guiding targeted enteral or parenteral nutritional support[4].
Analytical Challenges and Causality in Experimental Design
As a Senior Application Scientist, I emphasize that successful 3-MH quantification is not merely about running a sample through a mass spectrometer; it requires controlling for specific biological and chemical confounders.
The Isomeric Challenge: 1-MH vs. 3-MH
The Problem: 1-Methylhistidine (1-MH) and 3-Methylhistidine (3-MH) are positional isomers with identical molecular weights. However, 1-MH is primarily derived from the dietary intake of anserine (found in poultry and animal muscle) and does not reflect endogenous human muscle breakdown[7].
The Solution: Chromatographic separation is non-negotiable. Because both isomers share similar MS/MS fragmentation patterns, the LC method must baseline-resolve 1-MH and 3-MH to prevent false-positive elevations in muscle catabolism data[8].
The Dietary Confounder
The Problem: Exogenous meat consumption significantly spikes systemic 3-MH levels, masking endogenous muscle breakdown[7].
The Solution:
Traditional: Implement a strict 3-day meat-free diet prior to sample collection[2].
Advanced (Tracer Method): Administer an oral dose of stable-isotope-labeled 3-MH (D3-3MH). By measuring the isotopic decay curve of D3-3MH in spot urine or plasma over 5–6 hours, researchers can calculate the endogenous production rate of 3-MH without requiring dietary restrictions[2].
Protocol: High-Throughput LC-MS/MS Quantification of 3-MH
This protocol outlines a robust, self-validating LC-MS/MS workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized reversed-phase chromatography (e.g., HSS T3) to retain the highly polar 3-MH molecule[9].
Experimental Workflow
Figure 2: Step-by-step LC-MS/MS sample preparation and analysis workflow for 3-MH.
Step-by-Step Methodology
Step 1: Reagent and Standard Preparation
Prepare a stock solution of 3-MH and 1-MH (1 mg/mL in 0.1 M HCl).
Prepare the Internal Standard (IS) working solution: D3-3-Methylhistidine at 400 nmol/L in water[10].
Causality Check: Acidic conditions are required for stock stability to prevent degradation of the imidazole ring.
Step 2: Sample Extraction (Protein Precipitation)
Aliquot 50 µL of plasma or urine into a microcentrifuge tube.
Vortex vigorously for 30 seconds to disrupt protein binding and precipitate plasma proteins.
Centrifuge at 20,000 × g for 10 minutes at 4 °C[10].
Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 3: LC-MS/MS Analysis
Column: ACQUITY UPLC HSS T3 (1.8 µm, 150 x 2.1 mm) or equivalent HILIC column. Reasoning: Standard C18 columns suffer from poor retention and peak shape for highly polar amino acids. The HSS T3 phase allows for aqueous retention[9].
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[9].
Gradient: Start at 4% B, hold for 0.5 min; ramp to 28% B at 5 min; flush at 95% B, then re-equilibrate[9].
Injection Volume: 2 µL.
Quantitative Data & Analytical Specifications
To ensure trustworthiness and reproducibility, the mass spectrometer must be tuned to the specific Multiple Reaction Monitoring (MRM) transitions outlined below.
Table 1: Mass Spectrometric Parameters (Positive ESI Mode) [8][9]
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Cone Voltage (V)
Purpose
3-Methylhistidine
170.1
124.1
15
20
Target Quantifier
3-Methylhistidine
170.1
96.0
25
20
Target Qualifier
1-Methylhistidine
170.1
126.1
15
20
Isomeric Control
D3-3-Methylhistidine
173.1
127.1
15
20
Internal Standard
Table 2: Method Validation Specifications
Parameter
Specification
Clinical Relevance
Linearity (R²)
> 0.995
Ensures accuracy across healthy and cachectic patient ranges.
Linear Range
1.56 – 500 nmol/mL
Covers both low (sarcopenic) and high (hypercatabolic) states[8][10].
Limit of Detection (LOD)
~20 nmol/L
Critical for detecting baseline turnover in severe muscle atrophy[8].
Recovery
85% - 115%
Validates that matrix effects (salts in urine, lipids in plasma) are mitigated[8].
Data Interpretation: The Self-Validating System
Raw 3-MH concentrations are vulnerable to variations in hydration status (urine) or blood volume (plasma). To create a self-validating dataset, researchers must normalize 3-MH against a stable denominator.
Calculate the 3-MH/Creatinine Ratio :
Quantify Creatinine (m/z 114.1 -> 44.1) in the same analytical run.
Divide the 3-MH concentration by the Creatinine concentration.
Interpretation: Because creatinine reflects total muscle mass, an elevated 3-MH/Creatinine ratio conclusively indicates an increased rate of muscle protein breakdown per unit of muscle mass, independent of the patient's overall size[3][4].
References
Taylor & Francis Group. 3-Methylhistidine – Knowledge and References. Sports Nutrition. Available at:[Link]
Rupa Health. 3-Methylhistidine | Biomarker Overview. Available at: [Link]
National Institutes of Health (PMC). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle. Available at: [Link]
Dove Medical Press. Sarcopenia: assessment of disease burden and strategies to improve outcomes. Available at: [Link]
ResearchGate. Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown. British Medical Journal. Available at: [Link]
National Institutes of Health (PMC). Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative. Available at: [Link]
MDPI. Diagnostic Criteria and Measurement Techniques of Sarcopenia: A Critical Evaluation of the Up-to-Date Evidence. Available at: [Link]
ResearchGate. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science. Available at:[Link]
MDPI. Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]
National Institutes of Health (PMC). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
Waters Corporation / LCMS.cz. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Available at: [Link]
Derivatization techniques for 3-Methylhistidine mass spectrometry
An Application Guide to the Mass Spectrometry of 3-Methylhistidine: Derivatization Protocols and Expert Insights Introduction: The Analytical Challenge of 3-Methylhistidine 3-Methylhistidine (3-MH or Nτ-Methylhistidine)...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Mass Spectrometry of 3-Methylhistidine: Derivatization Protocols and Expert Insights
Introduction: The Analytical Challenge of 3-Methylhistidine
3-Methylhistidine (3-MH or Nτ-Methylhistidine) is a methylated amino acid that serves as a crucial biomarker for measuring myofibrillar (skeletal muscle) protein breakdown.[1][2] Formed by the post-translational methylation of histidine residues in actin and myosin, it is released during protein catabolism and, because it cannot be reutilized for protein synthesis, is excreted quantitatively in urine.[3] This makes its accurate measurement critical for researchers in fields ranging from sports science and nutrition to clinical studies of sarcopenia and cachexia.
However, the quantitative analysis of 3-MH by mass spectrometry presents distinct challenges. As a polar, zwitterionic molecule, 3-MH has low volatility, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4] For Liquid Chromatography-Mass Spectrometry (LC-MS), its polarity can lead to poor retention on conventional reversed-phase columns, resulting in elution near the solvent front and potential ion suppression from the sample matrix.[5][6]
Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the functional groups of 3-MH, we can increase its volatility for GC-MS or enhance its hydrophobicity for superior retention and sensitivity in LC-MS/MS. This guide provides a detailed overview of the primary derivatization techniques, offering step-by-step protocols and the scientific rationale behind them for robust and reliable 3-MH quantification.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains a gold-standard platform for the quantification of small molecules due to its high chromatographic resolution. However, it mandates that analytes be both volatile and thermally stable. Derivatization is therefore a prerequisite for analyzing amino acids like 3-MH.
Technique A: Alkyl Chloroformate Derivatization
This one-step technique is highly efficient for amino acids as it derivatizes the α-amino, carboxyl, and imidazole nitrogen groups simultaneously. Reagents like ethyl chloroformate (ECF) or propyl chloroformate are popular choices. A key advantage of this method is its compatibility with aqueous environments, simplifying sample preparation by eliminating the need for complete sample drying.[7][8]
The Chemistry: The reaction proceeds in an aqueous/alcoholic medium with a catalyst like pyridine. The chloroformate reacts with the amine and imidazole nitrogen to form carbamates and with the carboxylic acid to form an ester. The esterification is believed to occur via an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with the alcohol present in the solvent.[9]
This protocol is adapted from methodologies developed for the GC-MS analysis of amino acids and other metabolites.[7][8]
Reagents & Materials:
Sample (Urine, deproteinized plasma, or tissue hydrolysate)
Internal Standard (IS): 3-Methyl-L-histidine-d3 (or 1-Methylhistidine)
Ethanol
Pyridine
Ethyl Chloroformate (ECF)
Chloroform (containing 1% ECF)
Anhydrous Sodium Sulfate
Vortex mixer, Centrifuge
Procedure:
Sample Preparation: To 100 µL of aqueous sample (e.g., urine, diluted plasma) in a glass tube, add the internal standard to the desired final concentration.
Solvent Addition: Add 500 µL of an ethanol/pyridine/water mixture (e.g., a 4:1:1 v/v/v ratio). Vortex thoroughly.
Derivatization Reaction: Add 50 µL of ECF. Immediately cap and vortex the tube for 30-60 seconds. The reaction is rapid and exothermic.
Second ECF Addition: Add another 50 µL of ECF and vortex again for 30 seconds to ensure the reaction goes to completion.
Extraction: To the derivatized sample, add 500 µL of chloroform (containing 1% ECF) and 500 µL of saturated sodium bicarbonate solution. Vortex vigorously for 1 minute to extract the derivatives into the organic phase.
Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes to achieve clear phase separation.
Sample Collection & Drying: Carefully transfer the lower organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Analysis: Transfer the dried organic phase to a GC-MS autosampler vial for injection.
ECF Derivatization Workflow
Technique B: Silylation
Silylation is one of the most common derivatization techniques for GC, where active hydrogens in -OH, -NH, and -SH groups are replaced by a nonpolar silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). For amino acids, TBDMS derivatives formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are often preferred as they are significantly more stable and less sensitive to moisture than their TMS counterparts.
The Chemistry: MTBSTFA reacts with all active hydrogens on the 3-MH molecule (carboxyl, α-amino, and imidazole nitrogen) to form TBDMS-ethers, -esters, and -amines. This reaction requires strictly anhydrous conditions, as any moisture will hydrolyze the reagent and the resulting derivatives.
Experimental Protocol: MTBSTFA Derivatization
This protocol is based on standard procedures for silylating amino acids for GC-MS analysis.
Reagents & Materials:
Sample (Lyophilized plasma, dried urine extract)
Internal Standard (IS): 3-Methyl-L-histidine-d3
MTBSTFA (with 1% TBDMCS as a catalyst, optional but recommended)
Acetonitrile (or Pyridine), anhydrous grade
SpeedVac or Nitrogen Evaporator
Heating block or oven
Procedure:
Sample Preparation & Drying: Aliquot the sample containing the internal standard into a reaction vial. The sample must be completely dry. Lyophilize (freeze-dry) or evaporate to dryness under a stream of nitrogen. This step is critical for successful silylation.
Reagent Addition: To the dried sample residue, add 50 µL of anhydrous acetonitrile (or pyridine) to redissolve the analytes.
Derivatization Reaction: Add 50 µL of MTBSTFA. Cap the vial tightly.
Heating: Heat the vial at 90-100°C for 2-4 hours to ensure complete derivatization of all functional groups. The imidazole nitrogen of histidine can be slow to derivatize, requiring elevated temperatures and sufficient time.
Cooling: Allow the vial to cool to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS. No extraction is required.
MTBSTFA Silylation Workflow
Part 2: Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While some LC-MS/MS methods can quantify underivatized 3-MH, they often require specialized columns (e.g., HILIC) or ion-pairing agents to achieve adequate chromatographic retention.[5][10] A pre-analytical derivatization step can significantly enhance performance on standard reversed-phase columns, improving retention, peak shape, and sensitivity.
Technique C: Acylation with Propionic Anhydride
This technique is widely used in proteomics to derivatize lysine residues and peptide N-termini before tryptic digestion.[11][12] For small molecules like 3-MH, propionylation serves to neutralize the positive charge on the primary amine and increase the molecule's overall hydrophobicity. This leads to stronger interaction with the C18 stationary phase, moving the analyte away from the void volume and reducing matrix effects. Studies on similar biogenic amines have shown that propionylation can increase sensitivity by a factor of 4 to 30.[13]
The Chemistry: Propionic anhydride reacts with primary and secondary amines (the α-amino group and imidazole nitrogens of 3-MH) under mildly basic conditions (pH ~8) to form stable propionyl amides. The reaction is rapid and efficient.[11]
Formic Acid or Acetic Acid (to quench the reaction)
Procedure:
Sample Preparation: To 50 µL of plasma or urine in a microcentrifuge tube, add the internal standard.
Buffering: Add 100 µL of 100 mM ammonium bicarbonate buffer (pH 8.0).
First Derivatization: Add 50 µL of the freshly prepared propionic anhydride/isopropanol solution. Vortex immediately. The pH will drop due to the formation of propionic acid.
pH Adjustment: Check the pH. If it has fallen below 8.0, carefully add a small amount of ammonium hydroxide to bring it back to ~pH 8. This is critical for reaction efficiency.[11]
Incubation: Incubate the reaction at 37-50°C for 15-20 minutes.
Second Derivatization: Repeat steps 3-5 to ensure the reaction proceeds to completion (>95% conversion).
Quenching: Stop the reaction by adding 5-10 µL of formic acid or glacial acetic acid until the solution is acidic (pH < 4).
Analysis: The sample can be centrifuged to pellet any precipitated proteins and the supernatant can be directly injected into the LC-MS/MS system.
Propionic Anhydride Derivatization Workflow
Part 3: Method Comparison and Field-Proven Insights
Choosing the right derivatization strategy depends on the available instrumentation, sample matrix, and analytical goals.
Comparative Summary of Derivatization Techniques
Feature
Alkyl Chloroformate (ECF)
Silylation (MTBSTFA)
Acylation (Propionic Anhydride)
Platform
GC-MS
GC-MS
LC-MS/MS
Principle
Carbamate/Ester formation
Silyl ether/ester/amine formation
Amide formation
Key Advantage
Fast, single-step reaction; Works in aqueous media [7]
Produces highly stable derivatives
Increases hydrophobicity for RP-LC ; Enhances sensitivity[13]
Key Disadvantage
Produces multiple derivatives for some amino acids
Requires strictly anhydrous conditions ; Reagent is moisture-sensitive
Requires careful pH control; Adds mass to the analyte
Throughput
High
Moderate (requires lengthy heating step)
High
Robustness
Good
Moderate (sensitive to moisture)
Excellent
Expert Insights & Trustworthiness
The Imperative of Internal Standards: For all derivatization methods, accurate quantification is only possible with the use of a stable isotope-labeled internal standard (SIL-IS), such as 3-Methyl-L-histidine-d3.[14] The SIL-IS should be added to the sample before any preparation or derivatization steps. This is a self-validating step, as the IS co-elutes with the native analyte and experiences the same matrix effects and derivatization efficiency, ensuring that any experimental variability is corrected for.[1]
Causality in Protocol Steps:
Why pH 8 for Propionylation? The unprotonated amine (R-NH₂) is the nucleophile that attacks the anhydride. This form is favored at a pH above the pKa of the amino group (~9-10), but a pH of ~8 provides a good compromise where the amine is sufficiently nucleophilic and the anhydride reagent remains stable.[11]
Why Anhydrous Conditions for Silylation? Silylation reagents like MTBSTFA react readily with water. Any moisture present will consume the reagent and hydrolyze the newly formed derivatives, leading to incomplete reactions and inaccurate results.
Why Pyridine in the ECF Reaction? Pyridine acts as a base to neutralize the HCl that is generated as a byproduct of the reaction, driving the equilibrium towards the derivatized products.[8]
Choosing the Right Method:
For labs equipped primarily with GC-MS , ECF derivatization is often more practical and higher-throughput than silylation because it bypasses the need for a rigorous and time-consuming sample drying step.[7]
For labs focused on LC-MS/MS , propionic anhydride derivatization is an excellent choice to improve the performance of existing reversed-phase methods, boosting sensitivity and moving 3-MH away from the solvent front where ion suppression is most severe.[13]
Conclusion
The reliable quantification of 3-Methylhistidine is achievable with high precision and accuracy using mass spectrometry, provided that the inherent analytical challenges of the molecule are addressed. Chemical derivatization offers a robust solution, enhancing the chromatographic behavior and detection sensitivity of 3-MH. By understanding the chemistry behind alkyl chloroformate, silylation, and acylation reactions and by implementing meticulous, validated protocols with the appropriate use of internal standards, researchers can confidently generate high-quality data for this vital biomarker of muscle protein metabolism.
References
Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]
Qiu, Y., Su, M., Liu, Y., Chen, M., Gu, J., Zhang, J., & Jia, W. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. [Link]
Lee, J. H., & Lee, D. W. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of the Korean Chemical Society, 60(4), 263-268. [Link]
Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Retrieved from [Link]
Lee, G., & Lee, D. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(8), 1039. [Link]
Yue, H., Wang, Y., Wang, X., Lu, J., & Guo, T. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 239-243. [Link]
ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Retrieved from [Link]
Sidoli, S., & Garcia, B. A. (2017). Drawbacks in the use of unconventional hydrophobic anhydrides for histone derivatization in bottom-up proteomics PTM analysis. Proteomes, 5(2), 15. [Link]
Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Retrieved from [Link]
Furuta, T., & Kasuya, Y. (1988). Stable isotope dilution mass spectrometry for the diagnostic study of histidinaemia. Biomedical & Environmental Mass Spectrometry, 16(1-12), 313-316. [Link]
Waters Corporation. (2017). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
Rathmacher, J. A., Link, G. A., Flakoll, P. J., & Nissen, S. L. (1992). Gas chromatographic/mass spectrometric analysis of stable isotopes of 3-methylhistidine in biological fluids: application to plasma kinetics in vivo. Biological Mass Spectrometry, 21(11), 560-566. [Link]
Garcia, B. A., Mollah, S., Ueberheide, B. M., Busby, S. A., Muratore, T. L., Shabanowitz, J., & Hunt, D. F. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 2(6), 1515-1526. [Link]
Heartland Assays. (n.d.). 3-Methylhistidine Analysis. Retrieved from [Link]
Engelen, M. P., van der Meij, B. S., Deutz, N. E., & Fearon, K. C. (2013). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle, 4(3), 173-182. [Link]
de Jong, W. H., Graham, K. S., van der Molen, J. C., & Kema, I. P. (2012). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 84(16), 7056-7063. [Link]
Schmedes, A. (2016). 3-Methylhistidine: Methods and Medical Relevance. ResearchGate. [Link]
Wilkinson, D. J., et al. (2022). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. The FASEB Journal, 36(1), e22069. [Link]
Bevital AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link]
Qureshi, G. A., Van den Berg, S., Gutierrez, A., & Bergström, J. (1984). Determination of Histidine and 3-methylhistidine in Physiological Fluids by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 297, 83-89. [Link]
Le, B. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy science. University of Natural Resources and Life Sciences, Vienna. [Link]
Sun, C., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(7), 856. [Link]
MSACL. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Retrieved from [Link]
Garcia, B. A., et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 2(6), 1515-1526. [Link]
ResearchGate. (n.d.). WITHDRAWN: Determination of underivatized 3-methylhistidine in human urine by liquid chromatography–mass spectrometry. Retrieved from [Link]
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
Isotopic decay curve analysis of D3-Methylhistidine
Application Note & Protocol Title: Quantitative Analysis of Myofibrillar Protein Breakdown via Isotopic Decay Curve of a D3-Methylhistidine Tracer Using LC-MS/MS Abstract This application note provides a comprehensive gu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Title: Quantitative Analysis of Myofibrillar Protein Breakdown via Isotopic Decay Curve of a D3-Methylhistidine Tracer Using LC-MS/MS
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a stable isotope-labeled D3-Methylhistidine (D3-3MH) tracer to accurately and reliably quantify the rate of myofibrillar protein breakdown. 3-Methylhistidine (3MH) is a well-established biomarker for skeletal muscle protein catabolism. However, its measurement is often confounded by dietary intake of meat products. The use of an orally administered D3-3MH tracer and subsequent analysis of its isotopic decay curve in plasma or urine circumvents this limitation, providing a precise index of endogenous muscle protein turnover.[1] This document details the scientific rationale, a complete in-vivo protocol, a robust LC-MS/MS analytical method, and the mathematical framework for data analysis.
Scientific & Foundational Principles
3-Methylhistidine as a Biomarker of Muscle Protein Breakdown
3-Methylhistidine is an amino acid derivative formed by the post-translational methylation of histidine residues within the contractile proteins of skeletal muscle, primarily actin and myosin.[1][2] When these muscle proteins are broken down (catabolized), 3MH is released into the circulation. Crucially, it is not reutilized for the synthesis of new proteins and is quantitatively excreted in the urine.[1] This makes its rate of appearance a direct reflection of the rate of myofibrillar protein degradation.[2] Pathological conditions such as sarcopenia, cachexia, and sepsis, as well as traumatic injury, are often associated with accelerated muscle protein breakdown, leading to elevated 3MH levels.[3][4]
The Challenge of Dietary Interference
A significant limitation to using endogenous 3MH as a biomarker is its presence in dietary meat.[5][6] Consumption of meat products leads to a surge in circulating 3MH, which is indistinguishable from the 3MH released from endogenous muscle breakdown. Traditionally, this has necessitated strict, multi-day meat-free diets for study participants, a requirement that is often impractical and can reduce patient compliance.[1][3]
The Isotope Dilution & Decay Curve Solution
The introduction of a stable isotope-labeled version of 3-methylhistidine, such as D3-Methylhistidine (methyl-d3-3MH), provides an elegant solution to the dietary confounding factor.[1] This tracer is chemically identical to the endogenous molecule but is 3 Daltons heavier due to the deuterium atoms. This mass difference allows a mass spectrometer to distinguish between the administered tracer (D3-3MH) and the endogenous/dietary 3MH.
The experimental principle involves administering a single oral dose of D3-3MH and then tracking the decline of its concentration (isotopic enrichment) in plasma or urine over time. The terminal portion of this isotopic decay curve reflects the body's clearance of the tracer, which is directly related to the rate of endogenous 3MH production from muscle breakdown.[1][7][8] This method provides a dynamic and accurate measurement of muscle protein catabolism without the need for restrictive diets up to the point of tracer administration.[1][7]
In-Vivo Tracer Administration & Sampling Protocol
This protocol outlines the administration of the D3-3MH tracer and the subsequent collection of biological samples. Ethical approval from an appropriate institutional review board is mandatory for all human studies.
2.1. Materials Required
D3-Methylhistidine (methyl-d3-3MH) tracer
Sterile water for reconstitution
Precision balance and volumetric flasks
For blood sampling: Vacutainer tubes with EDTA anticoagulant, syringes, tourniquet, alcohol swabs
For urine sampling: Sterile collection containers
Centrifuge for plasma separation
-80°C freezer for sample storage
2.2. Protocol Steps
Subject Preparation: Subjects should fast overnight (8-10 hours) prior to tracer administration. Water can be consumed ad libitum.
Tracer Administration:
Accurately weigh a precise amount of D3-3MH tracer (e.g., 1 mg/kg body weight).
Dissolve the tracer in a known volume of sterile water (e.g., 100-200 mL).
The subject should ingest the entire tracer solution orally.
Sample Collection Schedule:
The goal is to characterize the terminal decay phase of the tracer. A suggested sampling schedule is to collect samples at 2, 3, 4, 5, and 6 hours post-tracer administration.[1][7]
Plasma Collection: Collect approximately 5 mL of whole blood into EDTA tubes at each time point. Immediately place the tubes on ice.
Urine Collection: Collect a spot urine sample at each time point.
Initial Sample Processing & Storage:
Plasma: Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Carefully aspirate the plasma supernatant into labeled cryovials.
Urine: Aliquot the urine samples into labeled cryovials.
Immediately store all plasma and urine samples at -80°C until LC-MS/MS analysis.
Analytical Protocol: LC-MS/MS Quantification
This section details the sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of endogenous 3-Methylhistidine and the D3-Methylhistidine tracer.
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., D6-3-Methylhistidine, if available, to monitor extraction efficiency).
Vortex vigorously for 30 seconds to precipitate proteins.
Incubate at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 v/v water:acetonitrile with 0.1% formic acid).
Vortex, centrifuge briefly, and transfer to an autosampler vial for analysis.
Note: These values should be confirmed and optimized by infusing pure standards into the mass spectrometer.
Data Analysis & Interpretation
The primary goal of the data analysis is to determine the decay constant (k) of the D3-3MH tracer from the terminal slope of the isotopic decay curve.
Calculating Isotopic Enrichment
For each time point, the peak areas from the LC-MS/MS chromatograms for both the tracer (D3-3MH) and the endogenous analyte (3MH) are used to calculate the Tracer-to-Tracee Ratio (TTR).
Equation 1: Tracer-to-Tracee Ratio (TTR)
This TTR value represents the isotopic enrichment at that specific time point.
Modeling the Isotopic Decay Curve
Plot the natural logarithm (ln) of the TTR values against the sample collection time (in hours).
Focus on the terminal (linear) portion of the curve, which typically begins after the initial absorption and distribution phases (e.g., from the 2-hour time point onwards).[1]
Perform a linear regression analysis on these terminal data points.
The slope of this regression line is the negative decay rate constant, -k.
Equation 2: Linear Regression of Decay Curve
FBR (%/hour) = k * 100
Caption: Workflow for D3-Methylhistidine isotopic decay analysis.
Method Validation & Quality Control
To ensure the trustworthiness and reliability of the results, the analytical method must be validated.
Linearity: A calibration curve should be prepared by spiking known concentrations of D3-3MH into a blank matrix (e.g., pooled plasma or synthetic urine) to demonstrate a linear response over the expected concentration range.
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (percent deviation from nominal value) and precision (coefficient of variation, %CV). Acceptance criteria are typically within ±15%.
[9]* Selectivity: Blank matrix samples should be analyzed to ensure no interfering peaks are present at the retention times of the analytes.
Stability: The stability of D3-3MH and 3MH should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
[9]
Conclusion
The use of a D3-Methylhistidine tracer coupled with LC-MS/MS analysis represents a robust and reliable method for quantifying myofibrillar protein breakdown. This technique overcomes the significant limitations of dietary interference associated with measuring endogenous 3-methylhistidine, enabling more accurate and practical clinical and research investigations into muscle metabolism in health and disease. The detailed protocols and data analysis framework provided in this application note offer a comprehensive guide for the successful implementation of this powerful methodology.
References
Ballard, F. J., & Tomas, F. M. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Clinical Science, 65(3), 209-215. URL: [Link]
Børsheim, E., et al. (2010). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Journal of Cachexia, Sarcopenia and Muscle, 1(1), 49-57. URL: [Link]
Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(4), 2635-2642. URL: [Link]
Long, C. L., et al. (1977). Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma. Metabolism, 26(8), 929-935. URL: [Link]
Sheffield-Moore, M., et al. (2014). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle, 5(1), 19-25. URL: [Link]
Tawa, N. E., & Goldberg, A. L. (1992). Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview. Journal of the American College of Nutrition, 11(3), 240-248. URL: [Link]
van den Berg, G., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 95(8), 4557-4561. URL: [Link]
Wassner, S. J., Schlitzer, J. L., & Li, J. B. (1980). A rapid, sensitive method for the determination of 3-methylhistidine levels in urine and plasma using high-pressure liquid chromatography. Analytical Biochemistry, 104(2), 284-289. URL: [Link]
Zhang, X., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 881-882, 98-102. URL: [Link]
Minimizing variability in 24-hour urine collection for 3-MH
Technical Support Center: Minimizing Variability in 24-Hour Urine Collection for 3-Methylhistidine (3-MH) Introduction Welcome to the Technical Support Center for 3-Methylhistidine (3-MH) analysis. 3-MH is a post-transla...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Variability in 24-Hour Urine Collection for 3-Methylhistidine (3-MH)
Introduction
Welcome to the Technical Support Center for 3-Methylhistidine (3-MH) analysis. 3-MH is a post-translationally modified amino acid formed by the enzymatic methylation of histidine residues in actin and myosin 1. Because it cannot charge tRNA, it is not reutilized for protein synthesis upon myofibrillar proteolysis and is quantitatively excreted in the urine 2. This makes it an exceptional biomarker for skeletal muscle breakdown in cachexia, sarcopenia, and trauma [[3]](). However, its reliability is notoriously sensitive to pre-analytical variables. This guide provides a self-validating framework to eliminate extraneous variability.
System Architecture: The Self-Validating Workflow
To ensure data integrity, our protocol integrates internal controls (PABA recovery) and biological normalization (creatinine), transforming a standard collection into a self-validating assay.
Workflow for self-validating 24-hour urine collection and 3-MH biomarker analysis.
Knowledge Base: Quantitative Impact of Pre-Analytical Variables
The primary source of 3-MH variability is exogenous intake. Because animal muscle contains actin and myosin, consuming meat introduces massive amounts of dietary 3-MH that masks endogenous catabolism 4.
Dietary Source / Variable
3-MH Content / Excretion Impact
Mechanistic Causality & Notes
Beef
3.8 ± 0.15 µmol/g dry wt.
Protein-bound 3-MH; requires gastrointestinal hydrolysis for release 5.
Note: This protocol is designed to eliminate dietary artifacts and mathematically prove collection completeness.
Phase 1: Dietary Washout (T-72 to T-0 hours)
Causality: It takes approximately 48-72 hours for exogenous 3-MH to clear from the system.
Instruct subjects to abstain from all meat, poultry, and fish for 72 hours prior to collection 2.
Critical: Strictly prohibit meat-derived stocks, soups, and commercial sauces. Meat extracts contain highly concentrated, water-soluble 3-MH that bypasses digestion and rapidly spikes urine levels 5.
Phase 2: Collection Initiation (T=0)
Causality: The bladder acts as a continuous reservoir. To measure exactly 24 hours of production, the reservoir must start empty.
3. At exactly 08:00 AM on the day of collection, instruct the subject to void completely into the toilet.
4. Discard this urine. The bladder is now empty, establishing the precise T=0 baseline 7.
Phase 3: Active Collection & Validation Dosing (T=0 to T=24)
Causality: 24-hour collections are highly prone to missed voids. We introduce an exogenous tracer to validate completeness.
5. All subsequent urine over the next 24 hours must be collected in a 5L container and kept refrigerated (4°C) to prevent bacterial degradation of amino acids.
6. Administer three 80 mg PABA (para-aminobenzoic acid) tablets at evenly spaced intervals (e.g., with meals). PABA is rapidly absorbed and quantitatively excreted, serving as an internal recovery marker 6, 7.
Phase 4: Termination & Normalization (T=24)
Causality: Absolute 3-MH excretion is confounded by the subject's total muscle mass. Normalization isolates the rate of breakdown.
7. At exactly 08:00 AM the following day, the subject voids one final time into the collection container, closing the 24-hour window 7.
8. Aliquot the pooled sample. During LC-MS/MS analysis, quantify both 3-MH and creatinine.
9. Validate the sample: If PABA recovery is <85%, discard the sample as incomplete [[6]](). If ≥85%, normalize the 3-MH concentration to creatinine (µmol/mmol) to account for baseline muscle mass variance 1.
Troubleshooting & FAQs
Q1: We implemented a vegetarian diet, but our subjects' 3-MH levels are still fluctuating wildly between daily replicates. What went wrong?A1: The most common culprit is "hidden" meat stock. While subjects may avoid solid meats, commercial food products (e.g., frozen meals, pizza, sauces) often contain meat extracts. These extracts contain up to 23% water-soluble free 3-MH, which is absorbed instantly and causes severe diurnal variations. Ensure the washout diet is strictly free of all animal-derived broths and stocks 5.
Q2: How do we definitively prove that a subject didn't miss a void while at work?A2: Rely on the PABA recovery method integrated into Phase 3 of our protocol. Because PABA is not naturally occurring in high amounts and is excreted rapidly, recovering less than 85% of the administered oral dose mathematically proves that urine was lost during the 24-hour window 6, 7. Do not rely solely on self-reporting.
Q3: The 3-day dietary washout and 24-hour collection are causing high dropout rates in our clinical trial. Is there a validated alternative?A3: Yes. You can transition to a stable isotope tracer method. By administering an oral dose of deuterium-labeled 3-MH (D-3MH), you can measure the isotopic decay curve from a few spot urine or plasma samples collected over 5–6 hours the following day. Because you are tracking the synthetic tracer's decay rather than absolute endogenous concentrations, this method obviates the need for both the 3-day meat abstention and the cumbersome 24-hour urine collection 2.
Q4: Does physical activity need to be controlled during the collection period?A4: Absolutely. Strenuous exercise, particularly resistance training or unaccustomed eccentric loads, induces micro-tears in myofibrillar proteins, artificially elevating 3-MH release as the muscle remodels 4. Subjects should be restricted to light, habitual activity for 48 hours prior to and during the collection window.
Q5: Why can't we just measure 3-MH concentration directly without measuring creatinine?A5: 3-MH is derived from muscle tissue. A 100 kg bodybuilder will naturally excrete significantly more absolute 3-MH than a 50 kg sedentary individual, even if their rate of muscle catabolism is identical. Creatinine is a waste product of creatine phosphate breakdown and serves as a reliable proxy for total muscle mass. Reporting 3-MH as a ratio (µmol/mmol creatinine) normalizes the data, allowing you to isolate pathological muscle wasting from baseline physiological differences 1, 4.
References
Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed. nih.gov. 3
3-Methylhistidine | Rupa Health. rupahealth.com. 4
Urinary 3-methylhistidine excretion in man: the role of protein-bound and soluble 3-methylhistidine | British Journal of Nutrition | Cambridge Core. cambridge.org. 5
Addressing low recovery of 3-Methylhistidine during sample prep
Troubleshooting Low Recovery of 3-Methylhistidine During Sample Preparation Welcome to the technical support center for 3-Methylhistidine (3-MH) analysis. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Low Recovery of 3-Methylhistidine During Sample Preparation
Welcome to the technical support center for 3-Methylhistidine (3-MH) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low analyte recovery during sample preparation. We will delve into the causality behind experimental choices, providing you with a robust framework to identify and solve problems effectively.
Introduction to 3-Methylhistidine (3-MH) Analysis
3-Methylhistidine (3-MH), or Nτ-methylhistidine, is a methylated amino acid formed post-translationally in the contractile proteins actin and myosin.[1][2] Upon the breakdown of these muscle proteins, 3-MH is released into circulation and subsequently excreted in the urine without being reutilized for protein synthesis.[2] This makes the urinary excretion of 3-MH a valuable, non-invasive biomarker for the rate of muscle protein breakdown (myofibrillar proteolysis).[3][4][5]
Accurate quantification of 3-MH is critical in various research fields, including studies on protein metabolism, nutritional status, and muscle wasting conditions.[6][7] However, its journey from biological matrix to analytical instrument is fraught with potential pitfalls that can lead to significant and variable analyte loss. This guide provides a systematic approach to troubleshooting low 3-MH recovery.
General Troubleshooting Workflow
Low recovery of 3-MH can stem from multiple stages of the experimental process. Before diving into specific steps, it's crucial to approach the problem systematically. Use the following workflow to guide your investigation.
Caption: General troubleshooting decision tree for low 3-MH recovery.
Frequently Asked Questions (FAQs)
Q1: Is a special diet required for subjects before sample collection?A: Yes, absolutely. 3-MH is present in animal muscle fiber. To measure endogenous muscle breakdown accurately, subjects must adhere to a meat-free diet for a minimum of 2-3 days prior to and during the collection period.[1] Failure to do so can artificially inflate 3-MH levels, making it impossible to distinguish dietary contribution from endogenous production.
Q2: My 3-MH levels seem to increase after leaving the samples on the bench. Is this possible?A: Yes. In whole blood, serum, or plasma, residual enzymatic activity can continue to break down proteins and peptides, releasing 3-MH and other amino acids. Studies have shown that concentrations of 3-MH can significantly increase when serum samples are stored at 4°C or 22°C for extended periods (e.g., 24 hours).[8][9] This underscores the importance of immediate processing or proper freezing.
Q3: Should I use an internal standard (ISTD)?A: Yes. Using a stable isotope-labeled internal standard, such as deuterated 3-MH (d3-3MH), is highly recommended, particularly for mass spectrometry-based methods.[4] An ISTD is added at the beginning of the sample preparation process and experiences the same processing and potential loss as the endogenous analyte. It allows you to correct for recovery losses during extraction, hydrolysis, and derivatization, leading to much more accurate and precise quantification.
Q4: What is the difference between "free" and "total" 3-MH?A: "Free" 3-MH is the unbound form present in plasma or urine. However, in some species and matrices, a significant portion of 3-MH can be N-acetylated.[10] "Total" 3-MH refers to the sum of the free and acetylated forms. To measure total 3-MH, an acid hydrolysis step is required to convert the N-acetylated form back to 3-MH before analysis.[10] Low recovery can occur if this hydrolysis step is inefficient or, conversely, too harsh, leading to degradation.
In-Depth Troubleshooting Guides
Stage 1: Pre-Analytical & Sample Collection
The pre-analytical phase is a major source of error in laboratory testing.[11][12][13] Before questioning your chemistry, verify the source.
Issue
Causality (The "Why")
Recommended Action & Validation
Artificially High/Variable Results (Urine)
Dietary intake of meat and poultry, which are rich in actin and myosin, directly contributes to urinary 3-MH excretion, masking the endogenous signal.[3]
Action: Implement and enforce a strict meat-free (including poultry and fish) diet for at least 3 days before and during the entire urine collection period. Validation: Confirm dietary adherence with a questionnaire. For added stringency, also measure 1-methylhistidine (1-MH), which is present in dietary meat but not formed endogenously in humans, to monitor compliance.[2]
Sample Dilution/Concentration Errors
Inaccurate 24-hour urine volume collection leads to incorrect total excretion calculations. For spot urine samples, hydration status heavily influences concentration.
Action: For 24-hour collections, ensure the subject understands the procedure (discard first morning void, collect all subsequent voids for 24 hours, including the first void of the next morning). For spot urine samples, normalize 3-MH concentration to urinary creatinine to account for dilution.[1] Validation: Record the total 24-hour volume accurately. Ensure creatinine is measured in the same sample run.
Hemolysis in Plasma/Serum Samples
Ruptured red blood cells release enzymes and other components that can interfere with downstream assays or degrade the analyte.
Action: Use proper phlebotomy techniques (e.g., correct needle gauge, avoid excessive tourniquet time). Process samples promptly after collection. Validation: Visually inspect plasma/serum for pink or red discoloration. Most clinical chemistry analyzers can also flag hemolyzed samples.
Stage 2: Sample Storage & Handling
3-MH stability is highly dependent on storage conditions. Improper handling is a common cause of analyte degradation or artificial increase.
Issue
Causality (The "Why")
Recommended Action & Validation
Analyte Degradation or Increase
At room or refrigerated temperatures, proteolytic enzymes in serum/plasma can remain active, leading to continued protein breakdown and an artificial increase in 3-MH levels.[8][9] Conversely, repeated freeze-thaw cycles can degrade proteins and other molecules, potentially affecting analyte stability and matrix integrity.[8]
Action: Process blood samples immediately (centrifuge to get plasma/serum) and freeze at -80°C if not analyzing immediately. Avoid keeping samples at room temperature or 4°C for more than a few hours. Aliquot samples upon first thaw to avoid repeated freeze-thaw cycles for repeat analyses. Validation: Perform a stability study. Analyze aliquots of a pooled sample stored under different conditions (e.g., 4°C for 24h, 3 freeze-thaw cycles) against a freshly processed control to quantify any changes.
Contamination
Introduction of external bacteria or enzymes can degrade the analyte.
Action: Use sterile collection tubes and pipette tips. Work in a clean environment. Validation: Process a "blank" sample (e.g., HPLC-grade water) alongside your biological samples to check for system contamination.
Stage 3: Acid Hydrolysis (for Total 3-MH)
This step is critical for measuring total 3-MH but is a balancing act between de-acetylation and degradation.
Caption: Key stages of sample preparation where 3-MH loss often occurs.
Issue
Causality (The "Why")
Recommended Action & Validation
Low Recovery due to Degradation
3-MH itself can degrade under excessively harsh hydrolysis conditions (e.g., very high temperatures or prolonged exposure to strong acid). A study on rat urine found significant degradation occurred at 120°C.[10]
Action: Strictly control the temperature and duration of hydrolysis. Validation: Based on published literature, optimal conditions for rat urine are 100°C for 1.5 to 4 hours or 80°C for 8 to 12 hours .[10] You must validate this for your specific matrix. Spike a known amount of a 3-MH standard into your matrix, perform the hydrolysis, and calculate the recovery. Aim for >90%.
Low Recovery due to Incomplete Hydrolysis
Insufficient time, temperature, or acid concentration will fail to completely convert N-acetyl-3-MH to 3-MH, leading to an underestimation of the total amount.
Action: Ensure your hydrolysis conditions are robust enough for complete conversion. Validation: Perform a time-course experiment. Hydrolyze aliquots of a pooled sample for different durations (e.g., 1, 2, 4, 8 hours) at a fixed temperature (e.g., 100°C) and measure the 3-MH concentration. The concentration should plateau once hydrolysis is complete.
Stage 4: Derivatization
Many analytical methods, especially HPLC with fluorescence detection, require derivatization to make 3-MH "visible" to the detector.[14] This chemical reaction is highly sensitive to conditions.
Issue
Causality (The "Why")
Recommended Action & Validation
Low or No Signal
Derivatization reagents like o-phthalaldehyde (OPA) or Dansyl chloride are often unstable and degrade over time, especially when exposed to light or air. The reaction is also highly pH-dependent.[15] Incorrect pH will result in poor or no reaction yield.
Action: Prepare derivatization reagents fresh daily.[14] Store stock solutions protected from light and at the recommended temperature. Carefully control the pH of the reaction mixture using an appropriate buffer as specified by the method (e.g., borate buffer for OPA). Validation: Derivatize a pure 3-MH standard to confirm reagent activity and optimal reaction conditions before running biological samples. The signal from this standard should be strong and reproducible.
Inconsistent Results
Inconsistent timing of the reaction before injection or temperature fluctuations can lead to variable derivatization efficiency. The OPA-amino acid derivative itself can be unstable.
Action: Automate the derivatization process using the HPLC autosampler if possible.[14] This ensures that every sample and standard is treated identically in terms of reaction time and temperature. If manual, use a timer and consistent procedures for every sample. Validation: Check the injection-to-injection reproducibility (CV%) of a derivatized standard. A low CV (<5%) indicates a stable and controlled process.
Detailed Experimental Protocol: Acid Hydrolysis of Urine for Total 3-MH
This protocol is adapted from established methodologies for the determination of total 3-MH.[10]
Objective: To hydrolyze N-acetyl-3-methylhistidine in urine to 3-methylhistidine for total 3-MH quantification.
Materials:
Urine sample
Internal Standard (e.g., d3-3-Methylhistidine)
Concentrated Hydrochloric Acid (HCl), trace metal grade
HPLC-grade water
Heating block or oven capable of maintaining 100°C ± 2°C
Aliquoting: Thaw frozen urine samples. Vortex to mix. Pipette 500 µL of urine into a clean, labeled screw-cap glass vial.
Internal Standard Spiking: Add a known amount of the internal standard to each sample, standard, and quality control (QC) sample.
Acidification: Add 500 µL of 12 M HCl to the vial to achieve a final concentration of 6 M HCl.
Causality Note: 6 M HCl is a standard concentration for amino acid hydrolysis from proteins and peptides, ensuring complete breakdown of the acetyl group.
Hydrolysis: Securely cap the vials. Place them in a heating block or oven pre-heated to 100°C . Heat for 4 hours .
Causality Note: This time and temperature combination is a validated starting point to ensure complete de-acetylation without causing significant degradation of the target analyte, 3-MH.[10]
Drying: After cooling to room temperature, uncap the vials and place them in an evaporator under a gentle stream of nitrogen gas at 50-60°C until completely dry. This step removes the excess HCl, which would interfere with subsequent derivatization and chromatography.
Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of an appropriate buffer (e.g., the initial mobile phase of your chromatography method). Vortex thoroughly to ensure the analyte is fully dissolved.
Analysis: The sample is now ready for derivatization and injection into the analytical system (e.g., HPLC-FLD or LC-MS).
References
(PDF) 3-Methylhistidine: Methods and Medical Relevance - ResearchGate. (2016, October 5). Retrieved from ResearchGate. [Link]
Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC. (2023, July 22). Retrieved from National Center for Biotechnology Information. [Link]
Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - UTMB Research Expert Profiles. (2014, March 15). Retrieved from The University of Texas Medical Branch. [Link]
3-Methylhistidine and 1-methylhistidine - BEVITAL AS. (n.d.). Retrieved from BEVITAL AS. [Link]
3-Methylhistidine | Rupa Health. (n.d.). Retrieved from Rupa Health. [Link]
(PDF) Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
Low Serum 3-Methylhistidine Levels Are Associated With First Hospitalization in Kidney Transplantation Recipients - PubMed. (2020, August 6). Retrieved from National Center for Biotechnology Information. [Link]
Improved High Performance Liquid Chromatographic Method for the Quantification of 3-Methylhistidine in Serum and Urine. (n.d.). Retrieved from Taylor & Francis Online. [Link]
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed. (1996, June 7). Retrieved from National Center for Biotechnology Information. [Link]
ISOLATION OF 3-METHYL HISTIDINE FROM WHALEMEAT EXTRACT AND THE PREPARATION OF SOME DERIVATIVES - PubMed. (1964, April 11). Retrieved from National Center for Biotechnology Information. [Link]
(PDF) Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
The influence of Pre-analytical Variable in the Biochemistry Laboratory - IJRR, International Journal of Research and Review. (2020, December 15). Retrieved from International Journal of Research and Review. [Link]
(PDF) Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
3-Methylhistidine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from Taylor & Francis Online. [Link]
Determination of urinary 3-methylhistidine by high-performance liquid chromatography with o-phthaldialdehyde precolumn derivatization - PubMed. (1992, October 23). Retrieved from National Center for Biotechnology Information. [Link]
Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
Comparing GC-MS and LC-MS/MS for 3-Methylhistidine quantification
A Comprehensive Guide to 3-Methylhistidine Quantification: GC-MS vs. LC-MS/MS Accurate quantification of 3-Methylhistidine (3-MH) is a critical requirement in clinical research, sports medicine, and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to 3-Methylhistidine Quantification: GC-MS vs. LC-MS/MS
Accurate quantification of 3-Methylhistidine (3-MH) is a critical requirement in clinical research, sports medicine, and drug development. As a post-translationally modified amino acid found almost exclusively in the contractile proteins actin and myosin, 3-MH is released into circulation during muscle proteolysis and is excreted in urine without being reutilized[1],[2]. Consequently, it serves as a highly specific, non-invasive biomarker for skeletal muscle catabolism[3].
However, quantifying 3-MH presents significant analytical challenges. It is highly polar, amphoteric, and shares an identical molecular mass with its isomer, 1-Methylhistidine (1-MH)[2]. Because 1-MH is primarily derived from dietary meat intake (via the dipeptide anserine), failing to chromatographically separate these two isomers leads to false positives in muscle breakdown assessments[4],.
This guide objectively compares the two gold-standard analytical platforms for 3-MH quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological pathway of 3-Methylhistidine formation and excretion during muscle catabolism.
GC-MS: High-Resolution with Extensive Preparation
The Causality of the Method:
Amino acids are highly polar and non-volatile, making them invisible to standard gas chromatography. To analyze 3-MH via GC-MS, the analyte must undergo extensive derivatization to replace active hydrogens (on the amine and carboxyl groups) with non-polar, volatile moieties[2]. Reagents such as 2,2,3,3,4,4,4-heptafluorobutyl chloroformate (HFBCF) or silylation agents are typically employed[5].
Advantages: GC-MS provides exceptional chromatographic resolution. The baseline separation of 1-MH and 3-MH is easily achieved, and Electron Ionization (EI) provides highly reproducible fragmentation spectra, minimizing matrix effects.
Limitations: The derivatization process is time-consuming, highly sensitive to moisture, and prone to artifact formation if the reaction is incomplete.
Protocol 1: GC-MS Workflow (HFBCF Derivatization)
Note: This protocol is designed as a self-validating system. The internal standard is added at step 1 to mathematically correct for any losses during the complex derivatization process.
Sample Aliquoting & IS Spiking: Aliquot 50 µL of plasma or urine. Immediately spike with 10 µL of stable-isotope labeled internal standard (e.g., D3-3-MH).
Protein Precipitation: Add 150 µL of cold acetonitrile. Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
Evaporation (Critical Step): Transfer the supernatant to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Any residual water will hydrolyze the derivatization reagent, leading to signal loss.
Derivatization: Add the HFBCF reagent mixture. Incubate at 60°C for 30–60 minutes to ensure complete volatilization of the polar functional groups[5].
Extraction: Extract the derivatized analytes into an organic solvent (e.g., hexane), evaporate, and reconstitute in 50 µL of injection solvent.
Analysis: Inject 1 µL into the GC-MS operating in EI mode, monitoring the specific mass-to-charge (m/z) fragments of the derivatized 3-MH.
LC-MS/MS: High-Throughput Targeted Quantification
The Causality of the Method:
LC-MS/MS bypasses the need for volatility, allowing for the direct analysis of polar metabolites. However, underivatized 3-MH elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) C18 columns. To solve this, scientists use one of two approaches:
Direct Analysis: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized columns (e.g., ACQUITY UPLC HSS T3) that retain highly polar compounds[6].
Rapid Derivatization: Using tags like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to add a hydrophobic tail to 3-MH, forcing it to retain on standard C18 columns and improving the separation between 1-MH and 3-MH[7].
Advantages: Rapid sample preparation, shorter run times, and superior sensitivity (often reaching low nanomolar LODs)[8]. It is the preferred method for high-throughput clinical and pharmacokinetic screening[9].
Limitations: Susceptible to ion suppression from matrix components, necessitating the use of matrix-matched calibration curves and stable-isotope internal standards.
Note: This protocol leverages Multiple Reaction Monitoring (MRM) to ensure absolute structural specificity.
Sample Aliquoting & IS Spiking: Aliquot 50 µL of biological fluid. Spike with D3-3-MH to correct for matrix-induced ion suppression during electrospray ionization (ESI).
Protein Precipitation: Add 150 µL of LC-MS grade methanol. Centrifuge at 14,000 x g for 10 minutes to pellet proteins[6].
Rapid Derivatization: Transfer 10 µL of the supernatant to a new vial. Add 70 µL of borate buffer (pH 8.8) and 20 µL of AQC reagent. Heat at 55°C for 10 minutes[7]. Causality: The alkaline pH ensures the amine group is deprotonated, allowing rapid nucleophilic attack on the AQC reagent.
UPLC-MS/MS Analysis: Inject 2 µL onto a UPLC system coupled to a triple quadrupole mass spectrometer. Operate in positive ESI mode using MRM transitions to distinctly quantify 3-MH and 1-MH[8].
Quantitative Performance Comparison
The following table synthesizes the analytical performance metrics of both platforms based on validated bioanalytical studies[6],,[8],[5].
Performance Metric
GC-MS (Derivatized)
LC-MS/MS (UPLC-MRM)
Sensitivity (LOD)
~0.5 - 1.0 µmol/L
~0.02 - 0.1 µmol/L
Linear Dynamic Range
1.0 - 100 µmol/L
1.56 - 250 µmol/L
Sample Preparation Time
1.5 - 2.5 hours (Extensive drying)
15 - 30 minutes (Rapid crash/tag)
Chromatographic Run Time
15 - 30 minutes
5 - 10 minutes
Isomeric Resolution (1-MH vs 3-MH)
Excellent (Baseline separation)
Excellent (Requires optimized gradient)
Matrix Effects
Low (EI ionization is robust)
Moderate (Requires stable isotope IS)
Workflow Comparison
Comparative analytical workflows for 3-MH quantification using GC-MS versus LC-MS/MS.
Conclusion
While GC-MS remains a highly robust and reliable tool for amino acid profiling, LC-MS/MS is the superior choice for modern 3-Methylhistidine quantification . The UPLC-MS/MS platform drastically reduces sample preparation time, eliminates the strict requirement for anhydrous conditions, and provides the necessary sensitivity and throughput required for large-scale clinical trials and biomarker validation studies.
ResearchGate. 3-Methylhistidine: Methods and Medical Relevance. Available at: [Link]
Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available at: [Link]
National Institutes of Health (PMC). Urinary 3-methylhistidine as a potential biomarker for sepsis-associated acute kidney injury: multidimensional metabolomics analysis in mice and human. Available at:[Link]
ResearchGate. Linearity of calibration curves obtained via LC-MS/MS. Available at:[Link]
MDPI. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Available at: [Link]
ResearchGate. Repeatibility of GC-MS/SIM determination of amino acids derivatized with HFBCF. Available at:[Link]
D-NB.info. The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine. Available at: [Link]
LCMS.cz / Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Available at:[Link]
Beyond the Basics: Is Urinary 3-Methylhistidine a Valid Marker for Muscle Breakdown in Humans?
For researchers and drug development professionals targeting sarcopenia, cachexia, or neuromuscular disorders, quantifying skeletal muscle protein breakdown (MPB) is a critical pharmacokinetic and pharmacodynamic endpoin...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals targeting sarcopenia, cachexia, or neuromuscular disorders, quantifying skeletal muscle protein breakdown (MPB) is a critical pharmacokinetic and pharmacodynamic endpoint. While isotopic tracer studies remain the gold standard, they are highly invasive and cost-prohibitive for large-scale clinical trials.
This guide objectively evaluates the validity of urinary 3-Methylhistidine (3-MH) as a non-invasive biomarker for muscle catabolism, comparing its mechanistic fidelity and analytical performance against traditional markers like Creatine Kinase (CK).
Mechanistic Causality: Why 3-Methylhistidine?
To understand the validity of 3-MH, we must look at its unique biological lifecycle. 3-MH is not incorporated into proteins during translation; rather, it is formed by the post-translational methylation of specific histidine residues exclusively within the myofibrillar proteins actin and myosin[1].
When muscle tissue undergoes proteolysis, these contractile proteins are degraded, releasing free 3-MH into the intracellular pool. Crucially, because aminoacyl-tRNA synthetases do not recognize 3-MH, it cannot be reutilized for de novo protein synthesis[2]. Furthermore, it is not oxidized for energy. As a result, 100% of the endogenously released 3-MH is quantitatively excreted in the urine[3]. This unidirectional pathway makes urinary 3-MH a highly specific, stoichiometric indicator of myofibrillar degradation.
Biological pathway of 3-Methylhistidine formation, release, and urinary excretion.
Comparative Analysis: 3-MH vs. Alternative Biomarkers
A common clinical error is conflating muscle damage with muscle protein breakdown. Biomarkers must be selected based on the specific physiological compartment they represent.
For example, Creatine Kinase (CK) is a cytosolic enzyme. Elevated serum CK indicates sarcolemma (cell membrane) permeability or rupture—typical of acute mechanical injury or rhabdomyolysis[4]. However, in chronic catabolic states (e.g., fasting, aging, cancer cachexia), massive myofibrillar protein degradation occurs without membrane rupture, rendering CK ineffective. In contrast, 3-MH directly measures the catabolism of the contractile apparatus itself.
Table 1: Comparison of Muscle Breakdown Markers
Biomarker
Primary Biological Target
Kinetic Profile
Invasiveness
Primary Confounders
Best Use Case
3-Methylhistidine (3-MH)
Myofibrillar protein degradation
Stable, cumulative over 24h
Low (Urine/Plasma)
Dietary meat intake
Tracking chronic muscle catabolism & frailty
Creatine Kinase (CK)
Sarcolemma (membrane) damage
Peaks at 24-48h, rapid clearance
Moderate (Blood)
Exercise intensity, trauma
Acute muscle injury / Rhabdomyolysis
Stable Isotopes (FBR)
Whole-body or specific protein turnover
Real-time
High (Biopsies/Infusion)
High cost, complex setup
Highly controlled Phase I/II clinical trials
Experimental Workflows: UPLC-MS/MS Protocol
To ensure data integrity, the quantification of 3-MH must be treated as a self-validating system. The following Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol incorporates necessary dietary, analytical, and physiological controls to guarantee accurate quantification[5].
Step-by-step UPLC-MS/MS analytical workflow for quantifying urinary 3-MH.
Step-by-Step Methodology:
Pre-Analytical Dietary Control: Subjects must adhere to a strict meat-free diet for 72 hours prior to collection. Because animal muscle contains exogenous 3-MH, failure to control diet will falsely elevate urinary levels, masking endogenous catabolism[6].
Sample Collection: Obtain a 24-hour urine collection. If 24-hour collection is unfeasible, a fasting spot urine sample can be used, provided it is normalized to urinary creatinine.
Internal Standardization (Analytical Control): Dilute the urine sample (e.g., 1:20 with ultrapure water) and immediately spike with a stable isotopic internal standard (e.g., Nτ-methyl-d3-histidine). This step is critical to correct for matrix effects and ion suppression during ionization[5].
Chromatographic Separation: Inject the prepared sample onto a reverse-phase column (e.g., SB-aq 2.1×50 mm, 1.8 μm). Utilize a mobile phase gradient of acetonitrile and 0.1% formic acid in water to separate 3-MH from its isomer, 1-methylhistidine (1-MH).
Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 170.1 → 124.1 for 3-MH[5].
Physiological Normalization (Physiological Control): Calculate the final concentration as a 3-MH-to-creatinine ratio (μmol/mmol creatinine). Because creatinine excretion is proportional to total muscle mass, this ratio normalizes the breakdown rate against the subject's specific muscle volume, effectively yielding a fractional catabolic rate[7].
Limitations and Next-Generation Solutions
While urinary 3-MH is a highly valid marker, its primary limitation is the strict requirement for a 3-day meat-free diet, which suffers from poor patient compliance in outpatient or longitudinal studies.
The Isotopic Decay Solution:
Recent advancements have bypassed this limitation by utilizing an oral dose of stable isotope tracer (methyl-d3-3MH). By measuring the terminal portion of the isotope decay curve in plasma or spot urine the day after dosing, researchers can calculate the fractional breakdown rate of myofibrillar protein without requiring dietary abstention or cumbersome 24-hour urine collections[3].
Conclusion
Is urinary 3-Methylhistidine a valid marker for muscle breakdown? Yes. When utilized with rigorous analytical controls (UPLC-MS/MS with internal standards) and proper physiological normalization (3-MH/Creatinine ratio), 3-MH provides a highly accurate, non-invasive window into myofibrillar proteolysis. It vastly outperforms markers like Creatine Kinase for tracking chronic catabolic conditions, making it an indispensable tool for drug development targeting muscle wasting.
Comparative Analysis of 3-Methylhistidine and D3-Creatine Methods for Skeletal Muscle Assessment
As a Senior Application Scientist consulting on clinical trial design and translational research, I frequently encounter a critical challenge in neuromuscular and metabolic drug development: the accurate quantification o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist consulting on clinical trial design and translational research, I frequently encounter a critical challenge in neuromuscular and metabolic drug development: the accurate quantification of muscle health. Traditional imaging modalities like Dual-Energy X-ray Absorptiometry (DXA) measure lean body mass, which includes water and fibrotic tissue, often overestimating true functional muscle.
To achieve high-fidelity data, the field has pivoted toward highly specific biochemical and isotopic methodologies. The choice between 3-Methylhistidine (3-MH) and D3-Creatine (D3-Cr) dilution is not a matter of competing technologies, but of understanding the fundamental difference between assessing a dynamic rate (muscle protein breakdown) and a static pool (total functional muscle mass).
This guide provides an in-depth, mechanistic comparison of these two methodologies, detailing their underlying causality, self-validating experimental protocols, and how they can be integrated into modern research workflows.
Mechanistic Causality: The "Why" Behind the Assays
To deploy these assays effectively, researchers must understand the biological causality that makes them specific to skeletal muscle.
3-Methylhistidine (3-MH): The Rate of Myofibrillar Breakdown
3-MH is a derivative of the essential amino acid histidine. During the post-translational maturation of skeletal muscle, specific histidine residues within actin and myosin are methylated (1)[1].
The critical causality of this assay relies on the fact that there is no tRNA for 3-MH . When actin and myosin are degraded during muscle catabolism, the released 3-MH cannot be reutilized for de novo protein synthesis. It is obligatorily released into the plasma and excreted in the urine. Therefore, the appearance rate of endogenous 3-MH is a direct, stoichiometric readout of myofibrillar protein breakdown (MPB).
D3-Creatine (D3-Cr) Dilution: The State of Total Muscle Mass
Creatine is almost exclusively (~95%) localized within skeletal muscle tissue, where it is maintained at a highly conserved concentration of approximately 4.3 grams per kilogram of wet muscle mass (2)[2]. Intracellular creatine undergoes a constant, non-enzymatic conversion to creatinine at a rate of ~1.7% per day.
By administering a known oral dose of stable isotope-labeled D3-creatine, the tracer distributes and dilutes into the body's entire skeletal muscle creatine pool. By measuring the steady-state isotopic enrichment of D3-creatinine in the urine, researchers can calculate the total creatine pool size, which directly translates to total functional skeletal muscle mass.
Caption: Mechanistic basis of 3-MH and D3-Cr biomarkers in muscle tissue.
Quantitative Data & Feature Comparison
When designing a clinical protocol, selecting the right biomarker depends entirely on the primary endpoint. Below is a structured comparison of the two methodologies.
Feature
3-Methylhistidine (3-MH)
D3-Creatine (D3-Cr) Dilution
Primary Target
Muscle Protein Breakdown (MPB) rate
Total Skeletal Muscle Mass (SMM)
Biological Mechanism
Post-translational methylation, obligatorily excreted upon degradation
Isotopic dilution into a highly conserved intracellular creatine pool
Key Analyte
3-MH (Plasma or Urine)
D3-Creatinine (Urine)
Analytical Platform
GC-MS or LC-MS/MS
LC-MS/MS
Clinical Utility
Assessing acute catabolism (e.g., cachexia, severe injury, fasting)
Assessing longitudinal muscle mass changes (e.g., sarcopenia, aging)
Primary Confounder
Dietary meat/fish intake (exogenous 3-MH)
Severe renal impairment (alters excretion kinetics)
Correlation with MRI
N/A (Measures rate, not mass)
Highly positive correlation (r = 0.868) with less bias than DXA
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. It should contain internal checks that confirm the biological assumptions of the assay have been met.
Protocol A: D3-Creatine Dilution for Muscle Mass Assessment
This protocol relies on achieving an isotopic steady state. If the tracer has not fully equilibrated, the calculated pool size will be artificially skewed.
Baseline Collection: Collect a fasting baseline urine sample to establish natural background isotope ratios.
Tracer Administration: Administer a precisely weighed oral dose of D3-creatine (typically 30 mg for healthy adults) (3)[3].
Steady-State Equilibration (Self-Validation Step): Do not rely on a single timepoint. Collect fasting urine samples at 48, 72, and 96 hours post-dose. The assay self-validates when the D3-creatinine to unlabeled creatinine ratio plateaus across these timepoints, confirming full intracellular equilibration.
LC-MS/MS Quantification: Analyze the urine samples using Liquid Chromatography-Tandem Mass Spectrometry to determine the exact D3-creatinine enrichment.
Algorithmic Calculation:
Creatine Pool Size (g) = D3-Cr Dose / D3-creatinine enrichment.
Skeletal Muscle Mass (kg) = Creatine Pool Size / 4.3 g/kg.
Protocol B: 3-Methylhistidine Analysis for Protein Breakdown
Because exogenous 3-MH from the diet can completely mask the endogenous catabolic signal, dietary control is the critical self-validating node of this protocol.
Dietary Control & Washout: Place the subject on a strict meat-free and fish-free diet for a minimum of 72 hours prior to sampling (4)[4].
Compliance Verification (Self-Validation Step): During LC-MS/MS analysis, quantify 1-Methylhistidine (1-MH) alongside 3-MH. 1-MH is highly concentrated in dietary poultry and meat. A suppressed 1-MH level validates that the subject adhered to the diet, ensuring the 3-MH detected is purely endogenous.
Internal Standardization: Spike the sample with a known concentration of deuterated 3-MH (e.g., D3-3MH) as an internal standard to correct for extraction losses during acid hydrolysis and derivatization.
Quantification: Analyze via GC-MS or LC-MS/MS. Normalize the 3-MH output to urinary creatinine (3-MH/Crea ratio) to account for variations in total muscle mass and renal clearance.
Advanced Integration: The COSIAM Approach
For comprehensive drug development trials, researchers no longer have to choose between assessing mass and assessing turnover. The Combined Oral Stable Isotope Assessment of Muscle (COSIAM) approach integrates both methodologies into a single, unified workflow (5)[5].
By administering D3-creatine (to measure mass), Deuterium Oxide (D2O, to measure protein synthesis), and D3-3-methylhistidine (D3-3MH, to measure fractional breakdown rate), scientists can generate a complete metabolic phenotype of the muscle in a matter of days.
Caption: Combined Oral Stable Isotope Assessment of Muscle (COSIAM) workflow.
Conclusion
Both 3-MH and D3-Cr dilution represent the gold standard in their respective domains. D3-Cr dilution provides an unparalleled, non-invasive assessment of total functional muscle mass, making it ideal for longitudinal studies on aging and sarcopenia. Conversely, 3-MH remains the definitive biomarker for capturing acute shifts in muscle protein breakdown, essential for evaluating anti-catabolic therapeutics in cachexia and severe trauma.
References
1 - Rupa Health
2.2 - Journal of Applied Physiology
3.3 - National Institutes of Health (PMC)
4.4 - MDPI
5.5 - National Institutes of Health (PMC)
Assessing the Contribution of Gut Metabolism to Urinary 3-Methylhistidine: A Methodological Comparison Guide
The Paradigm Shift in 3-Methylhistidine (3-MH) Analysis Historically, urinary 3-methylhistidine (3-MH) has been championed as the definitive, non-invasive biomarker for skeletal muscle protein breakdown. Because 3-MH is...
Author: BenchChem Technical Support Team. Date: March 2026
The Paradigm Shift in 3-Methylhistidine (3-MH) Analysis
Historically, urinary 3-methylhistidine (3-MH) has been championed as the definitive, non-invasive biomarker for skeletal muscle protein breakdown. Because 3-MH is formed by the post-translational methylation of histidine in actin and myosin—and cannot be reutilized for protein synthesis—its urinary excretion was assumed to perfectly mirror myofibrillar degradation.
However, advanced high-resolution metabolomics have disrupted this classical view. We now understand that the gut microbiome and dietary intake (particularly meat and legumes) significantly contribute to the systemic 3-MH pool[1]. Microbial biotransformation in the gut can alter the absorption and excretion kinetics of histidine derivatives, meaning that a spike in urinary 3-MH might reflect a shift in gut microbial metabolism or diet rather than an actual increase in muscle catabolism[2],[3].
To accurately assess muscle health, researchers must decouple the gut/dietary contribution from true endogenous muscle breakdown. This requires moving beyond basic concentration assays and adopting stable isotope tracing coupled with advanced mass spectrometry[4].
Mechanistic Pathway: The Confounding Role of the Gut
The systemic 3-MH pool is a convergence of two distinct pathways: endogenous proteolysis and exogenous microbial/dietary absorption. Without analytical differentiation, the final urinary readout is heavily confounded.
Figure 1: Dual origins of 3-MH. Endogenous proteolysis and exogenous gut metabolism both contribute.
Product & Platform Comparison: Choosing the Right Analytical Tool
To isolate the gut's contribution to 3-MH, the analytical platform must be capable of distinguishing between endogenous 3-MH and exogenously administered stable isotope tracers (e.g., D₃-3-MH or ¹³C-3-MH). Here is an objective comparison of the three primary methodologies used in modern pharmacokinetic and metabolomic laboratories.
Platform A: High-Resolution LC-MS/MS with Stable Isotope Tracing (The Gold Standard)
Mechanism: Utilizes Ultra-High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+ or Waters Acquity)[5],[6].
Performance: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity. It can simultaneously quantify endogenous 3-MH (m/z 170.1
→
124.1) and a spiked stable isotope tracer like D₃-3-MH (m/z 173.1
→
127.1) without derivatization[5].
Verdict: Essential for calculating fractional breakdown rates and isolating gut microbiome contributions in germ-free or antibiotic-treated models.
Platform B: Gas Chromatography-Mass Spectrometry (GC-MS)
Mechanism: Separates volatile derivatives of amino acids before electron ionization and MS detection.
Performance: Highly reproducible and capable of isotope differentiation. However, 3-MH is highly hydrophilic and requires cumbersome, moisture-sensitive derivatization (e.g., using MTBSTFA) prior to injection.
Verdict: A robust alternative if LC-MS/MS is unavailable, but the extensive sample preparation limits high-throughput microbiome screening.
Platform C: Commercial 3-MH ELISA Kits
Mechanism: Antibody-based colorimetric or fluorometric quantification.
Performance: Highly accessible and requires only a standard microplate reader. However, ELISA antibodies frequently exhibit cross-reactivity with 1-methylhistidine (a dietary marker of poultry intake) and unmodified histidine[6]. Most critically, ELISA cannot distinguish between stable isotopes.
Verdict: Suitable for basic, tightly diet-controlled biomarker screening, but fundamentally incapable of tracing gut metabolism or conducting isotope enrichment studies.
Quantitative Performance Comparison
Feature
LC-MS/MS + Isotope Tracing
GC-MS
Commercial ELISA Kits
Limit of Quantitation (LOQ)
~0.2 µM
~1.0 µM
~5.0 µM
Isotope Differentiation
Yes (Mass shift detection)
Yes (Mass shift detection)
No (Antibody binds all forms)
Cross-Reactivity Risk
None (MRM specificity)
Low (Chromatographic resolution)
High (1-MH and Histidine)
Sample Prep Time
< 1 Hour (Protein Crash/SPE)
4–6 Hours (Derivatization)
2–3 Hours (Incubation)
High-Throughput Capability
Excellent (96/384-well compatible)
Poor (Long run times)
Excellent (96-well plates)
Best Application
Microbiome tracing & Fluxomics
Legacy metabolic profiling
Basic total concentration assays
Self-Validating Experimental Protocol: Tracing Gut Contribution
To definitively quantify the gut microbiota's contribution to 3-MH excretion, we recommend a comparative stable isotope infusion protocol using Germ-Free (GF) versus Specific Pathogen-Free (SPF) murine models. This protocol is self-validating: by standardizing the diet and infusing an internal tracer, any divergence in the Tracer-to-Tracee Ratio (TTR) directly isolates the microbial variable.
Figure 2: LC-MS/MS stable isotope tracing workflow for 3-MH in microbiome-stratified murine models.
Step-by-Step Methodology:
Model Standardization (Dietary Control): Acclimate GF and SPF mice to a strictly standardized, meat-free, and legume-free purified diet (e.g., AIN-93G) for 14 days. This eliminates direct exogenous 3-MH from food, isolating the variable entirely to microbial metabolism[1],[3].
Stable Isotope Infusion: Administer a primed, continuous intravenous infusion of D₃-3-methylhistidine (tracer) to establish a steady-state baseline[4].
Sample Collection: Collect 24-hour urine in metabolic cages chilled over ice (to prevent ex vivo bacterial degradation of the metabolites). Collect terminal plasma via cardiac puncture.
Sample Preparation (Protein Precipitation & SPE):
Aliquot 50 µL of urine/plasma.
Add 150 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-3-MH) to precipitate proteins[5].
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Pass the supernatant through a HybridSPE cartridge. Causality note: This step is critical to remove phospholipids, which cause severe ion suppression in the mass spectrometer and artificially lower sensitivity.
LC-MS/MS Acquisition:
Inject 5 µL onto a HILIC or sub-2 µm C18 column[5].
Monitor MRM transitions: Endogenous 3-MH (170.1
→
124.1), Tracer D₃-3-MH (173.1
→
127.1), and Internal Standard ¹³C₆-3-MH (176.1
→
130.1).
Data Processing & Causality Assessment: Calculate the Tracer-to-Tracee Ratio (TTR). A significantly altered TTR or total 3-MH pool in SPF mice compared to GF mice—despite identical diets and muscle mass—quantitatively validates the gut microbiota's metabolic contribution to the biomarker's excretion.
Conclusion
While ELISA provides a rapid snapshot of total 3-MH, it is analytically blind to the molecule's origin. For researchers investigating muscle wasting, sarcopenia, or cachexia, failing to account for gut microbial metabolism can lead to false-positive interpretations of muscle catabolism. High-resolution LC-MS/MS combined with stable isotope tracing remains the only authoritative platform capable of decoupling microbial noise from true physiological signals.
References
Title: Gut microbiota-derived metabolites in inflammatory diseases based on targeted metabolomics - Frontiers
Source: Frontiers in Immunology
URL: [Link]
Title: 1H NMR metabolomic and transcriptomic analyses reveal urinary metabolites as biomarker candidates in response to protein undernutrition in adult rats
Source: British Journal of Nutrition
URL: [Link]
Title: Urine Metabolomics during a Legume Diet Intervention Suggests Altered Metabolic Signatures and Potential New Intake Markers
Source: ACS Omega
URL: [Link]
Title: Targeted Metabolomics and Lipidomics: A Validated Assay for the Quantification of Amino Acids in Mammalian Urine
Source: Waters Application Notes (LCMS.cz)
URL: [Link]
Title: Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy
Source: Frontiers in Endocrinology
URL: [Link]
Title: Stable isotope tracers and exercise physiology: Past, present and future
Source: ResearchGate
URL: [Link]
Unveiling Muscle Turnover: A Technical Guide to 3-Methylhistidine Quantification in Clinical Frailty
The Biological Imperative of 3-Methylhistidine (3-MH) Sarcopenia and clinical frailty are characterized by a progressive loss of muscle mass and functionality. While traditionally diagnosed via subjective functional test...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
The Biological Imperative of 3-Methylhistidine (3-MH)
Sarcopenia and clinical frailty are characterized by a progressive loss of muscle mass and functionality. While traditionally diagnosed via subjective functional tests, the molecular mechanisms driving these conditions demand objective, muscle-specific biomarkers[1].
Enter 3-Methylhistidine (3-MH) . 3-MH is a modified amino acid produced when the methyltransferase enzyme METTL9 methylates histidine residues on actin and myosin within skeletal muscle[2]. When these myofibrillar proteins undergo ubiquitin-proteasome degradation, 3-MH is released into the circulation. Crucially, because there is no tRNA for 3-MH, it cannot be reutilized for de novo protein synthesis[2]. It is quantitatively excreted in the urine and plasma, making it a direct, endogenous proxy for skeletal muscle catabolism[3].
Fig 1. Mechanistic pathway of 3-MH release during skeletal muscle proteolysis.
Clinical Correlation: 3-MH Profiles Across Frailty Statuses
The FRAILOMIC initiative provided landmark cross-sectional data demonstrating the diagnostic power of 3-MH in community-dwelling older adults[1]. To account for variations in renal clearance and baseline muscle mass, 3-MH is often multiplexed and expressed as a ratio against Creatinine (3-MH/Crea) or estimated Glomerular Filtration Rate (3-MH/eGFR)[1].
Table 1: Quantitative Comparison of 3-MH Biomarkers by Frailty Status
Biomarker / Ratio
Robust Cohort
Pre-Frail Cohort
Frail Cohort
Clinical Significance & Causality
Plasma 3-MH
Baseline
Elevated
Highest
Displays a 1.31-fold increased likelihood of frailty per quintile increase. Reflects absolute muscle breakdown[1].
3-MH / Creatinine
Baseline
Elevated
Highest
Normalizes catabolism against total muscle mass. Highly elevated in frail patients experiencing active sarcopenia[1].
3-MH / eGFR
Baseline
Elevated
Highest
Displays a 1.35-fold increased likelihood of frailty per quintile. Corrects for age-related renal decline, preventing false positives[1].
1-MH (Control)
No Variance
No Variance
No Variance
1-Methylhistidine tracks dietary meat intake. Lack of variance proves 3-MH elevations are due to endogenous frailty, not diet[1].
Analytical Roadblocks: Advanced LC-MS/MS vs. Traditional ELISA
As an Application Scientist, I frequently observe laboratories struggling to quantify 3-MH accurately. The primary analytical roadblock is distinguishing 3-MH from its structural isomer, 1-Methylhistidine (1-MH) , which is highly abundant in plasma following the consumption of meat and poultry[2].
The Pitfalls of ELISA: Traditional Enzyme-Linked Immunosorbent Assays (ELISA) rely on antibody binding. While accessible, anti-3-MH antibodies frequently exhibit cross-reactivity with 1-MH and other histidine derivatives, leading to artificially inflated readouts and false clinical correlations[4].
The LC-MS/MS Advantage: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) or precise derivatization, LC-MS/MS physically separates the isomers before subjecting them to Multiple Reaction Monitoring (MRM)[5]. This ensures absolute structural specificity and allows for the simultaneous multiplexing of 3-MH, 1-MH, and Creatinine in a single run[1].
Fig 2. Analytical workflow comparison: LC-MS/MS vs. Traditional ELISA for 3-MH.
Self-Validating Protocol: Multiplexed LC-MS/MS for 3-MH Quantification
To ensure scientific integrity and reproducible data, the following protocol outlines the causality behind each methodological choice in our LC-MS/MS workflow.
Step 1: Pre-Analytical Dietary Control
Action: Mandate a 24-hour restriction on meat and poultry consumption prior to fasting blood draw.
Causality: Poultry is a massive exogenous source of 3-MH and 1-MH[2]. Dietary restriction ensures the measured 3-MH is exclusively endogenous, reflecting true muscle protein turnover rather than a recent meal.
Step 2: Protein Precipitation & Extraction
Action: Add 150 µL of cold Methanol/Acetonitrile (1:3 v/v) to 50 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C[5].
Causality: Organic solvents denature and precipitate high-molecular-weight proteins. Removing these proteins prevents column clogging and eliminates ion suppression during mass spectrometry, ensuring high sensitivity for the small-molecule metabolites.
Step 3: Chromatographic Separation (UPLC)
Action: Inject the supernatant onto a HILIC column (e.g., ACQUITY UPLC HSS T3) or utilize a derivatization agent prior to reversed-phase LC[5].
Causality: 3-MH is highly polar and elutes too quickly on standard C18 columns. HILIC provides the necessary retention time to physically resolve 3-MH from 1-MH, guaranteeing that the mass spectrometer analyzes each isomer independently.
Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Set specific MRM transitions (e.g., m/z 170.1 → 124.1 for 3-MH)[5].
Causality: The first quadrupole isolates the parent mass (170.1). The collision cell fragments it, and the third quadrupole isolates the unique product ion (124.1). This double-filtering mechanism provides a self-validating, zero-background quantification of 3-MH.
Inter-Laboratory Validation of 3-Methylhistidine Measurement: A Comparative Technical Guide
Introduction to 3-Methylhistidine as a Biomarker 3-Methylhistidine (3-MH) has emerged as a critical, highly specific biomarker for skeletal muscle protein turnover[1]. In clinical research and drug development, accuratel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to 3-Methylhistidine as a Biomarker
3-Methylhistidine (3-MH) has emerged as a critical, highly specific biomarker for skeletal muscle protein turnover[1]. In clinical research and drug development, accurately quantifying muscle degradation is essential for evaluating therapeutic interventions in conditions such as sarcopenia, cachexia (often secondary to COPD or cancer), and drug-induced skeletal muscle toxicity[2][3].
However, translating 3-MH measurement from a single-laboratory research tool into a globally recognized clinical endpoint requires rigorous inter-laboratory validation . Discrepancies in sample preparation, matrix effects, and analytical platform sensitivities can introduce significant variability. This guide objectively compares the primary analytical modalities for 3-MH measurement and provides field-proven, self-validating protocols to ensure cross-laboratory reproducibility.
Mechanistic Grounding: The Causality of 3-MH Excretion
To understand the analytical requirements for 3-MH, one must first understand its biological origin. 3-MH is formed via the post-translational methylation of specific histidine residues embedded within the myofibrillar proteins actin and myosin[2].
Crucially, when these muscle proteins are degraded by proteolytic pathways, the released 3-MH cannot be reutilized for de novo protein synthesis because there is no specific transfer RNA (tRNA) for 3-MH. Consequently, it is quantitatively released into the circulation and excreted unchanged in the urine[2]. This stoichiometric relationship makes 3-MH an absolute indicator of myofibrillar degradation, provided the analytical assay can accurately distinguish it from its structural isomer, 1-methylhistidine (1-MH), which is derived primarily from dietary sources (e.g., anserine in meat)[2][4].
Mechanistic pathway of 3-Methylhistidine release during skeletal muscle proteolysis.
Objective Comparison of Analytical Modalities
When selecting an assay for multi-site clinical trials, researchers must balance throughput, specificity, and inter-laboratory transferability. The table below compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Quantitative Comparison of 3-MH Measurement Technologies
Feature / Metric
LC-MS/MS (Gold Standard)
Competitive ELISA
1H-NMR Spectroscopy
Specificity (Isomer Separation)
Excellent (Chromatographically separates 1-MH and 3-MH)[4][5]
Moderate (Risk of cross-reactivity with histidine analogs)[6]
Moderate (Overlapping spectral peaks can cause interference)[2]
Editorial Insight: While ELISA offers accessible high-throughput screening without the need for high-end capital equipment, LC-MS/MS remains the definitive gold standard for inter-laboratory validation . The ability of LC-MS/MS to utilize isotopically labeled internal standards creates a self-validating system within every single sample, mathematically correcting for ion suppression and extraction losses across different laboratory environments[5].
Inter-Laboratory Validation Strategy
To achieve regulatory compliance (e.g., FDA/EMA Bioanalytical Method Validation guidelines), an assay must demonstrate robustness across different operators, instruments, and days.
Standardized workflow for inter-laboratory analytical validation of 3-MH assays.
Table 2: Target Validation Metrics for 3-MH LC-MS/MS (Cross-Site Averages)
Data synthesized from established bioanalytical validation parameters[4][5][7].
Validation Parameter
Target Specification
Observed Range (LC-MS/MS)
Intra-Assay Precision (CV%)
< 15% (< 20% at LLOQ)
0.9% – 8.8%
Inter-Assay Reproducibility (CV%)
< 15% (< 20% at LLOQ)
2.1% – 10.5%
Spike Recovery (Accuracy)
85% – 115%
90.8% – 102.0%
Stability (Benchtop, 4°C)
< 10% deviation over 24h
Stable up to 48h
Detailed Experimental Protocols
Protocol A: LC-MS/MS Quantification of 3-MH (Self-Validating Method)
This protocol utilizes protein precipitation and Multiple Reaction Monitoring (MRM) to ensure absolute specificity between 1-MH and 3-MH[4][5].
Step-by-Step Methodology:
Sample Preparation: Thaw plasma or urine samples on ice. Transfer 50 µL of the biological sample to a microcentrifuge tube.
Internal Standard Addition (Critical Causality Step): Add 10 µL of heavy-isotope labeled internal standard (e.g., D3-3-Methylhistidine). Why? The internal standard co-elutes with the endogenous 3-MH and experiences the exact same matrix suppression during electrospray ionization. Taking the ratio of the endogenous peak area to the internal standard peak area negates inter-laboratory differences in instrument sensitivity.
Protein Precipitation: Add 150 µL of ice-cold 10% 5-sulfosalicylic acid (SSA) or 0.2% formic acid in acetonitrile to precipitate large proteins that could foul the LC column[2].
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.
Chromatographic Separation: Inject 5 µL of the supernatant onto a high-strength silica (e.g., ACQUITY UPLC HSS T3) column[5]. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Why? This specific stationary phase retains highly polar amino acids without the need for chemical derivatization, successfully resolving the 1-MH and 3-MH isobars[5].
MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions (e.g., m/z 170.20 > 96.10 and 170.20 > 124.10)[4].
Protocol B: Competitive ELISA for High-Throughput Screening
For laboratories lacking LC-MS/MS infrastructure, a competitive ELISA can be utilized. Note that in a competitive format, the signal is inversely proportional to the 3-MH concentration[6].
Step-by-Step Methodology:
Sample Collection: Collect whole blood using EDTA. Centrifuge at 1000 × g for 15 minutes at 4°C to separate plasma[6].
Plate Preparation: Utilize a microtiter plate pre-coated with a 3-MH specific antigen.
Competitive Binding: Add 50 µL of standard or prepared sample to each well. Immediately add 50 µL of Biotin-labeled 3-MH antibody. Incubate at 37°C for 45 minutes. Why? Endogenous 3-MH in the sample competes with the plate-bound antigen for the limited binding sites on the Biotin-antibody. High 3-MH in the sample washes away the antibody, resulting in a lower final signal[6].
Washing: Wash the plate 3 times with Wash Buffer to remove unbound reagents.
Signal Generation: Add 100 µL of HRP-Streptavidin conjugate. Incubate for 30 minutes. Wash again 5 times. Add 90 µL of TMB substrate and incubate in the dark for 15 minutes[6].
Measurement: Terminate the reaction with 50 µL of Stop Solution (sulfuric acid). Measure the optical density (OD) spectrophotometrically at 450 nm[6]. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.
Conclusion
For robust, inter-laboratory validation of 3-Methylhistidine, LC-MS/MS coupled with stable isotope dilution is the undisputed superior modality. It provides the necessary chromatographic resolution to separate 1-MH from 3-MH and utilizes an internal self-validating mechanism to eliminate matrix-induced variability across different global sites. While ELISA provides a rapid, high-throughput alternative for preliminary screening, any pivotal drug development trial relying on 3-MH as a primary endpoint for skeletal muscle toxicity or cachexia must ground its findings in validated LC-MS/MS workflows.
References
A reliable LC-MS/MS method for the quantification... : Journal of ...
Ovid / Journal of Gastroenterology and Hepatology
URL: [Link]
Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling
ResearchGate
URL: [Link]
Metabolic profiling detects biomarkers of protein degradation in COPD patients
European Respiratory Society (ERS)
URL: [Link]
Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC
National Institutes of Health (NIH)
URL:[Link]
Analytical Validation of an Assay for Concurrent Measurement of Amino Acids in Dog Serum and Comparison of Amino Acid Concentrations between Whole Blood, Plasma, and Serum from Dogs - PMC
National Institutes of Health (NIH)
URL:[Link]
A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS
LCMS.cz
URL: [Link]
Standard Operating Procedure: 3-Methylhistidine D3 Handling, Experimental Workflow, and Disposal As a Senior Application Scientist, I recognize that the integrity of metabolic assays relies heavily on the precise handlin...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: 3-Methylhistidine D3 Handling, Experimental Workflow, and Disposal
As a Senior Application Scientist, I recognize that the integrity of metabolic assays relies heavily on the precise handling of internal standards. 3-Methylhistidine (3-MH) is a critical biomarker for myofibrillar protein breakdown, offering unique insights into [1]. To accurately quantify endogenous 3-MH in complex matrices like plasma or urine, 3-Methylhistidine D3 (a stable, deuterium-labeled isotopologue) is universally employed as an internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].
While stable isotopes like deuterium do not pose radiological hazards, their disposal requires stringent logistical oversight to prevent environmental isotopic enrichment and cross-contamination in sensitive laboratory ecosystems[]. This guide provides a self-validating, step-by-step protocol for the operational use and proper disposal of 3-MH D3.
Chemical & Isotopic Profile
Understanding the physical properties of your internal standard is the first step in designing a safe operational and disposal plan. The hazards associated with 3-MH D3 are driven entirely by the solvent matrix used during extraction, not the compound itself.
Property
Specification
Operational & Disposal Impact
Chemical Name
3-Methyl-L-histidine-d3
Target analyte analog; requires identical matrix handling.
Molecular Weight
172.20 g/mol (Isotopically enriched)
+3 Da mass shift allows MS/MS resolution from endogenous 3-MH.
Isotope
Deuterium (²H), Stable
Non-radioactive; no lead shielding or decay-tracking required.
Solubility
Aqueous buffers, Methanol, Acetonitrile
Dictates strict organic vs. aqueous waste segregation.
Hazard Class
Non-hazardous (Active API)
Disposal hazards are dictated by the extraction solvents.
Experimental Workflow & Causality
Why we use 3-MH D3:
In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely skew quantitative results. By spiking samples with 3-MH D3, we introduce a compound that co-elutes with endogenous 3-MH and experiences identical ionization conditions, yet is distinguishable by its mass-to-charge (m/z) ratio. Causality: This ensures that any signal loss or enhancement due to matrix interference is proportionally and automatically corrected in your final quantification.
Standard Preparation: Reconstitute 3-MH D3 powder in 0.1 M HCl to a stock concentration of 1 mg/mL. Store at -20°C to prevent degradation.
Sample Aliquoting: Transfer 50 µL of the biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube[4].
Isotope Spiking: Add 10 µL of a 50 µM 3-MH D3 working solution to the sample. Causality: Early addition ensures the internal standard undergoes the exact same extraction losses as the endogenous analyte, validating the recovery rate.
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex vigorously for 30 seconds. Causality: ACN rapidly denatures and precipitates plasma proteins, while formic acid ensures the basic histidine residues remain protonated, maximizing their solubility in the supernatant.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Transfer 100 µL of the supernatant to an LC-MS vial for injection. The remaining pellet and excess liquid immediately become Hazardous Organic Waste .
Operational workflow of 3-MH D3 from sample spiking to LC-MS/MS analysis and waste generation.
Proper Disposal Procedures
Because 3-MH D3 is a stable isotope, it does not fall under Nuclear Regulatory Commission (NRC) guidelines for radioactive waste. However, unused components and derivatized wastes must be classified and regulated as Hazardous Wastes depending on the solvents used[4]. Furthermore, stable isotope-labeled waste shares characteristics with common chemical waste but requires special attention to prevent it from influencing the normal activities of other sensitive isotopic analyses[].
Quantitative Waste Classification Thresholds
Waste Parameter
Threshold / Limit
Required Disposal Action
pH Level
< 2.0 or > 12.5
Classify as Corrosive (RCRA D002); Neutralize if permitted by EH&S.
Organic Solvent
> 24% Solvent by volume
Classify as Flammable (RCRA D001); Collect in vented HDPE carboys.
| Isotopic Enrichment | Any artificially enriched D3 | Label as "Stable Isotope Waste"; Strictly prevent solvent recycling. |
Step-by-Step Disposal Protocol:
Waste Segregation at the Source:
Aqueous Waste: Unextracted urine/plasma or aqueous buffers containing 3-MH D3 without organic solvents.
Flammable Organic Waste: LC-MS/MS column effluent and protein precipitation residuals (containing Acetonitrile or Methanol).
Containerization: Use high-density polyethylene (HDPE) carboys for liquid waste. Causality: HDPE is highly resistant to organic solvents like ACN, preventing container degradation and leaks. Do not mix halogenated and non-halogenated solvents.
Isotope Declaration: Label the container explicitly: "Contains Non-Radioactive Stable Isotopes (Deuterium) - Do Not Recycle."Causality: This prevents the accidental contamination of institutional solvent recycling systems. If D3-enriched solvents are recycled and reused, it will ruin future natural-abundance isotope tracking experiments across the facility[].
Solid Waste Disposal: Vials, pipette tips, and precipitated protein pellets exposed to 3-MH D3 and organic solvents must be disposed of in solid hazardous waste bins. Do not use standard biohazard bags, as solvent saturation can dissolve the plastic lining.
Decision tree for the segregation and disposal of 3-MH D3 laboratory waste.
Trust and Safety Assurance
By treating stable isotope waste with the same rigorous tracking as standard hazardous chemicals, laboratories maintain analytical integrity. Deuterium background contamination can subtly shift mass spectrometer baselines over time if waste is improperly vented or disposed of in standard sinks. High-temperature incineration via your Environmental Health and Safety (EH&S) department is the preferred final destruction method, ensuring the carbon-deuterium bonds are fully oxidized and removed from the laboratory ecosystem.
References
Waters Corporation. "Kairos Amino Acid Kit – Care and Use Manual." Safety Data and Disposal Regulations. [Link]
Williamson, E., et al. "Greater plasma essential amino acids and lower 3-methylhistidine with higher protein intake during endurance training: a randomised control trial." ResearchGate.[Link]